Indeloxazine Hydrochloride

Catalog No.
S530609
CAS No.
65043-22-3
M.F
C14H18ClNO2
M. Wt
267.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indeloxazine Hydrochloride

CAS Number

65043-22-3

Product Name

Indeloxazine Hydrochloride

IUPAC Name

2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H

InChI Key

KEBHLNDPKPIPLI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(7-indenyloxymethyl)morpholine, AS1069562, indeloxazine, indeloxazine hydrochloride, indeloxazine hydrochloride, (+)-isomer, indeloxazine, (+)-isomer, YM 08054-1, YM-08054-1

Canonical SMILES

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl

The exact mass of the compound Indeloxazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthetic Routes to Indeloxazine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Indeloxazine Hydrochloride involves several key steps, starting from a 4-hydroxy-1-indanone precursor. The following table summarizes the core synthetic strategies as described in patent literature [1].

Route Key Steps & Intermediates Final Purification/Isolation

| Route 1 (via Trityl Protection) | 1. Alkylation of 4-hydroxy-1-indanone (II) with 2-(p-toluenesulfonyloxymethyl)-4-triphenylmethylmorpholine (I). 2. Reduction of ketone intermediate (III) with LiAlH₄ to alcohol (IV). 3. Simultaneous dehydration & deprotection with HCl in refluxing ethanol [1]. | Yields the final 7-indenyl isomer (Indeloxazine) directly from the reaction mixture [1]. | | Route 2 (Isomer Separation) | 1. Reaction of 1-[inden-7(or4)-yloxy]-2,3-epoxypropane (V) with 2-aminoethyl hydrogen sulfate (VI). 2. Ring closure to form morpholine (VII). | Separation of the 4-indenyl isomer (VIII) from the 7-indenyl isomer (Indeloxazine) via fractional crystallization [1]. | | Route 3 (Radiolabeled Synthesis) | Similar to Route 1, using [¹⁴C]-starting materials to produce (rac)-2-[[[3-¹⁴C]inden-7-yloxy]methyl]morpholine hydrochloride. | Reported to yield the product without formation of the corresponding 4-isomer [1]. |

A key challenge in the synthesis is the tautomerism between the 7-indenyl (YM-08054, Indeloxazine) and 4-indenyl isomers. A practical synthetic method was established by employing preferential crystallization from an equilibrium mixture in methanol containing a catalytic amount of base [2].

Pharmacological Profile and Metabolism

This compound was developed as a cerebral activator with antidepressive properties [2]. Its pharmacological effects are linked to modulation of brain monoamines and glucose metabolism [3].

  • Cholinergic System & Cognitive Effects: Studies show it can reverse passive avoidance learning deficits in rats caused by disruption of cholinergic transmission, implicating this system in its procognitive action [3].
  • Metabolism: A primary metabolite is trans-4-(2-morpholinylmethoxy)-1,2-indandiol (M-2). In rats, this metabolite is converted to an alpha-glucoside conjugate by liver alpha-glucosidases, a novel metabolic pathway for xenobiotics [4].

The following diagram illustrates the core synthetic workflow for the most common route:

G Hydroxyindanone 4-Hydroxy-1-indanone (II) AlkylatedKetone 2-(1-Oxoindan-4-yloxymethyl)- 4-triphenylmethylmorpholine (III) Hydroxyindanone->AlkylatedKetone Alkylation with Tosyloxymethyl Morpholine (e.g., K2CO3, DMF/DMSO) ReducedAlcohol 2-(1-Hydroxyindan-4-yloxymethyl)- 4-triphenylmethylmorpholine (IV) AlkylatedKetone->ReducedAlcohol Reduction LiAlH₄, THF Indeloxazine This compound ReducedAlcohol->Indeloxazine Acidic Dehydration & Deprotection HCl, refluxing EtOH

Core synthetic pathway to this compound via a trityl-protected intermediate [1].

Detailed Experimental Protocol

This is a generalized procedure based on the synthetic routes. Specific quantities, temperatures, and reaction times should be optimized through laboratory experimentation.

Representative Procedure (Based on Route 1) [1]:

  • Alkylation Step: A mixture of 4-hydroxy-1-indanone (II) and 2-(p-toluenesulfonyloxymethyl)-4-triphenylmethylmorpholine (I) is reacted in a polar aprotic solvent (e.g., DMF or DMSO) in the presence of a base like potassium carbonate. The reaction is heated (e.g., 100 °C) to form the alkylated ketone intermediate (III).
  • Reduction Step: The ketone functionality in intermediate (III) is reduced using a reducing agent such as lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the secondary alcohol (IV).
  • Final Cyclization and Salt Formation: The alcohol (IV) is subjected to acidic conditions (e.g., refluxing ethanol with HCl). This single step accomplishes both the dehydration to form the indene ring and the removal of the trityl (triphenylmethyl) protecting group, yielding this compound as the final solid product after cooling and isolation.

Key Purification Note: The crude product exists as an equilibrium mixture of the desired 7-indenyl isomer and the 4-indenyl isomer. The pure 7-isomer (Indeloxazine) can be obtained through preferential crystallization from methanol containing a catalytic amount of a base [2].

References

Indeloxazine cerebral metabolic enhancer properties

Author: Smolecule Technical Support Team. Date: February 2026

Neurochemical Mechanisms of Action

Indeloxazine's effects are driven by its direct impact on key neurotransmitter systems, which distinguishes it from other cerebral metabolic enhancers.

  • Monoamine Reuptake Inhibition: In vitro studies show indeloxazine binds to serotonin and norepinephrine transporter sites with high affinity (Ki values of 22.1 nM and 18.9 nM, respectively), functioning as an effective serotonin-norepinephrine reuptake inhibitor (SNRI) [1].
  • Increased Neurotransmitter Release: Microdialysis studies confirm that indeloxazine (3 and 10 mg/kg, i.p.) dose-dependently increases extracellular levels of both serotonin and norepinephrine in the rat frontal cortex [1]. It also enhances spontaneous serotonin release from rat cortical synaptosomes [1].
  • Downstream Metabolic & Neurochemical Changes: Chronic administration in ischemic rats increases serotonin and norepinephrine while decreasing their metabolites in brain regions like the frontal cortex and hippocampus, suggesting reduced turnover and enhanced monoaminergic function [2].

This diagram illustrates the primary neurochemical mechanisms of indeloxazine and their functional consequences:

G A Indeloxazine Administration B Inhibits 5-HT & NE Reuptake A->B Direct Action C Increases Extracellular 5-HT & NE in PFC B->C Microdialysis Confirmed D Enhances Monoaminergic Neurotransmission C->D E Increases Brain ATP & Glucose C->E Proposed Link F Desynchronizes EEG D->F G Facilitates Learning & Memory D->G E->G H Neuroprotection in Ischemia E->H

Key Experimental Models & Protocols

To evaluate its properties, researchers used specific, validated experimental models. The table below outlines key methodologies cited in the research.

Experimental Goal Protocol Summary Key Measurements
Passive Avoidance Learning [3] [2] Rodents placed in lighted chamber; Latency to enter dark chamber (where foot shock was previously received) is measured after drug administration. Step-through latency; Significant prolongation indicates enhanced memory retention.
Cerebral Ischemia Model [2] Focal cerebral ischemia induced by permanent occlusion of the left Middle Cerebral Artery (MCAO) in rats. Passive avoidance latency, Neurological deficit scores, EEG recordings, Post-mortem monoamine/metabolite levels in brain tissue via HPLC.
In Vivo Microdialysis [1] Implantation of dialysis probe in rat frontal cortex; Collection of dialysate after drug administration. Extracellular concentrations of 5-HT and NE, quantified using HPLC with electrochemical detection.
Forced Swim Test [1] Mice or rats placed in cylinder of water; Sessions are video-recorded and scored. Immobility time; Reduction indicates potential antidepressant-like activity.

Comparative Pharmacology & Clinical Potential

Indeloxazine exhibits a broader pharmacological profile compared to other classic cerebral enhancers and modern antidepressants, which may explain its unique efficacy.

  • Broader Monoaminergic Action: Unlike piracetam or idebenone, indeloxazine directly facilitates central monoaminergic systems, contributing to its superior effects on learned behavior [4].
  • Distinct from Typical Antidepressants: While indeloxazine shares SNRI properties with amitriptyline, it more potently increases extracellular serotonin levels and demonstrates cerebral metabolic enhancing properties [1].
  • Relevance of Stereochemistry: The (+)-isomer of indeloxazine (AS1069562) has been developed separately, showing potent inhibitory effects on 5-HT and NE reuptake and analgesic effects in neuropathic pain models [5]. This highlights how single enantiomers can offer optimized therapeutic profiles.

Indeloxazine represents a compelling historical example of a multi-modal cerebral enhancer. Its unique combination of metabolic enhancement and robust SNRI activity continues to provide a valuable reference point for developing novel therapies for neuropsychiatric and neurodegenerative conditions.

References

Indeloxazine SLC1A1 gene glutamate transporter research

Author: Smolecule Technical Support Team. Date: February 2026

SLC1A1 (EAAC1) at a Glance

The table below summarizes key characteristics of the SLC1A1 gene and its protein product, which are the focus of modern research [1].

Feature Description
Gene SLC1A1 (Solute Carrier Family 1 Member 1)
Protein Name Excitatory Amino Acid Transporter 3 (EAAT3) / Excitatory Amino Acid Carrier 1 (EAAC1 in rodents)
Primary Cell Type Neurons (post-synaptic) [1]

| Key Functions | 1. Uptake of synaptic glutamate [2] 2. Neuronal cysteine uptake for glutathione (GSH) synthesis [2] 3. Precursor provision for GABA synthesis [2] | | Associated Pathways & Conditions | Obsessive-Compulsive Disorder (OCD) [3] [4], schizophrenia [2], striatal circuit modulation and compulsive behaviors [5], lymphoma metabolism [6] |

Key Experimental Insights into SLC1A1/EAAC1 Function

To understand how SLC1A1 is currently studied, here are some key experimental approaches and findings from recent research, which could serve as a protocol reference.

Characterizing Alternative SLC1A1 Isoforms

Researchers have identified and characterized alternative forms of the SLC1A1 mRNA that regulate the full-length transporter's activity [3].

  • Experimental Workflow: The following diagram outlines the key steps in this discovery process.

G cluster_1 Key Findings Start Start: Identify Isoforms Bioinfo Bioinformatics Analysis Start->Bioinfo Clone Cloning of Transcripts Bioinfo->Clone FuncChar Functional Characterization Clone->FuncChar ExprProfile Expression Profiling FuncChar->ExprProfile Inhibit Isoforms inhibit full-length EAAC1 glutamate uptake Localize Isoforms interact and partially colocalize with EAAC1 Dysreg Isoforms are dysregulated in OCD patient lymphocytes

Research workflow for characterizing SLC1A1 isoforms.

  • Key Methodologies:
    • Bioinformatics: Used genome browsers and promoter prediction programs to identify potential internal promoters and CpG islands in the SLC1A1 locus [3].
    • Molecular Cloning: Alternative transcripts were amplified by PCR from cell line RNA and cloned into expression vectors with tags (e.g., FLAG, HA) for detection [3].
    • Functional Assay (Glutamate Uptake): HEK-293 cells were transfected with EAAC1 constructs. Glutamate transport was measured by incubating cells with [3H]-glutamate, followed by rinsing and lysis to quantify intracellular radioactivity [3].
    • Expression Profiling: Quantitative PCR (qPCR) was used to measure isoform expression in human brain samples, mouse neurons, and human lymphocytes from subjects with OCD and controls [3].
Investigating SLC1A1 in Striatal Circuits

Electrophysiological studies have elucidated how EAAC1 fine-tunes the activity of specific neurons in the striatum to control behavioral output [5].

  • Experimental Workflow: The core logic of this research is summarized below.

G cluster_obs Observed Effects in Slc1a1-/- Mice A Genetic Model: Slc1a1-/- Mice B Electrophysiological Recordings in D1-MSNs A->B C Observed Synaptic Changes B->C D Impact on Neuron Firing (Input-Output Relationship) C->D O1 Limits synaptic excitation E Behavioral Assay (Task Switching) D->E O2 Strengthens lateral inhibition O3 Decreased offset & increased gain of action potential firing O4 Increased behavioral switching

Logic model of SLC1A1 study on striatal circuits and behavior.

  • Key Findings: The study concluded that in a specific type of striatal neuron (D1-MSNs), EAAC1 limits synaptic excitation and strengthens inhibition from neighboring neurons. In mice lacking EAAC1, this leads to hyperexcitable neurons and an increased propensity to rapidly switch between motivated behaviors [5].
Assessing SLC1A1 Haploinsufficiency in Mice

Research modeling a partial loss of SLC1A1 function (haploinsufficiency) provides insights into its role in neuropsychiatric conditions [2].

  • Key Methodologies:
    • Animal Model: Use of heterozygous Slc1a1+/- mice to model a genetic copy number variant linked to schizophrenia [2].
    • Behavioral Batteries: Mice were tested for anxiety-like behavior, working memory, exploratory activity, and sensorimotor gating (e.g., prepulse inhibition) [2].
    • Biochemical Analysis: Brains were analyzed for oxidized glutathione levels and oxidative DNA damage to assess redox state [2].
    • Transcriptomics: RNA-Seq was performed on brain and blood tissue to identify changes in gene expression pathways [2].
    • Cytokine Profiling: Brain tissue and human neural cell cultures with SLC1A1 knockdown were analyzed for cytokine levels to investigate neuroinflammation [2].

A Path Forward for Your Research

Given that no direct link between indeloxazine and SLC1A1 was found, here are suggested steps to advance your research goal:

  • Investigate Glutamatergic Mechanisms: Explore whether indeloxazine has any documented effects on glutamatergic signaling, synaptic glutamate concentrations, or the expression/function of other glutamate transporters (e.g., EAAT2). This could provide an indirect link.
  • Design a Novel Study: Considering the strong focus on SLC1A1 in current neuroscience research, your proposed whitepaper could outline a novel experimental plan to test the hypothesis that indeloxazine modulates EAAC1 function. The methodologies summarized above provide an excellent starting point for designing such a study.
  • Consult Older Literature Directly: A deeper dive into the full texts of the older indeloxazine papers [7] [8] or other contemporary research might reveal unexplored leads on its mechanism of action.

References

Indeloxazine cerebral energy metabolism mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Multi-Targeted Approach

Indeloxazine hydrochloride was developed as an antidepressant and cerebral activator. Research indicates its anti-hypoxic and anti-ischemic properties are not solely due to monoamine uptake inhibition but are closely linked to a unique facilitation of cerebral energy metabolism [1] [2].

Its effects are mediated through a combination of mechanisms:

  • Enhancement of Cerebral Energy Metabolism: Administration of indeloxazine in mice led to increased brain ATP and glucose levels without affecting lactate, suggesting an improved energy state. Furthermore, it elevated local cerebral glucose utilization in 10 brain regions of rats, including the frontal cortex [1]. This indicates that the drug enhances the brain's ability to produce and utilize energy.
  • Monoaminergic System Modulation: Indeloxazine functions as a serotonin releasing agent and a norepinephrine reuptake inhibitor [2]. Its optical isomers also show anti-hypoxic activity, with the (+)-isomer (serotonin uptake inhibitor) being more potent than the (-)-isomer (which inhibits both serotonin and norepinephrine uptake) [1].
  • Cholinergic System Facilitation: By acting as a serotonin releasing agent, indeloxazine activates 5-HT4 receptors, which in turn enhances acetylcholine release in the rat forebrain. This mechanism is thought to contribute to its nootropic and learning behavior improvement effects [2].
  • NMDA Receptor Antagonism: Indeloxazine has been found to act as an NMDA receptor antagonist, which may contribute to its neuroprotective properties [2].

Summary of Quantitative Data from Animal Studies

The table below consolidates key experimental findings related to indeloxazine's effects on cerebral energy metabolism and neuroprotection.

Experimental Model Key Findings Dosage (Indeloxazine) Citation
Normal Mice ↑ ATP levels; ↑ Glucose levels; No change in Lactate levels Information not specified in source [1]
Normal Rats ↑ Local cerebral glucose utilization (in 10 brain regions, incl. frontal cortex) Information not specified in source [1]
Mice (Hypoxia/Ischemia Models) Prolonged survival time under nitrogen gas; Prolonged gasping duration in decapitation model Information not specified in source [1]
Rat Forebrain (ex vivo) ↑ Acetylcholine release (mediated by endogenous serotonin & 5-HT4 receptors) 10 mg/kg, p.o. (orally) [2]
Gerbils (Ischemia Model) Corrected ischemia-induced depletion of brain acetylcholine levels 10 mg/kg, p.o. [2]

Detailed Experimental Protocols

The core findings on energy metabolism are derived from the following methodologies [1]:

  • Animal Models: Studies were conducted on mice and rats.
  • Indeloxazine Administration: The drug was administered to the animals, though the exact dosage for the energy metabolism studies is not specified in the abstract.
  • Biochemical Analysis:
    • Energy Metabolites: Brain ATP, glucose, and lactate levels in mice were measured after administration. The results showed significant increases in ATP and glucose, indicating enhanced cerebral energy status.
    • Glucose Utilization: Local cerebral glucose utilization in normal rats was measured using a quantitative autoradiographic technique. This involved injecting 14C-labeled deoxyglucose and measuring its accumulation in various brain regions, which reflects the local metabolic rate of glucose.
  • Hypoxia/Ischemia Models:
    • Anti-hypoxic action: Evaluated by measuring the survival time of mice placed in a chamber filled with nitrogen gas.
    • Anti-ischemic action: Assessed by timing the gasping duration in mice after decapitation, a model of global ischemia.

Neurochemical Pathway and Mechanism of Indeloxazine

The following diagram illustrates the interconnected neurochemical pathways through which indeloxazine is believed to exert its effects on cerebral energy metabolism and neuroprotection.

> This diagram summarizes the key neurochemical pathways influenced by indeloxazine, highlighting its multi-targeted action on monoamine systems, glutamate receptors, and cerebral energy metabolism, culminating in neuroprotective effects.

Key Takeaways for Researchers

  • A Distinct Mechanism: Indeloxazine's ability to enhance cerebral energy metabolism represents a mechanism distinct from typical monoamine uptake inhibitors, which were shown to lack similar anti-hypoxic properties [1]. This makes it a compound of interest for understanding neuroprotection.
  • Clinical Discontinuation: It is important to note that indeloxazine was marketed from 1988 to 1998, when it was reportedly removed from the market for lack of effectiveness in treating psychiatric symptoms associated with cerebrovascular diseases [2].
  • Data Limitations: The most detailed mechanistic studies available are from the 1990s. The quantitative data is primarily from animal models, and specific dosages for all experiments are not consistently reported in the available abstracts.

References

Indeloxazine serotonin release mechanism in vitro

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Serotonin Release Mechanism

Indeloxazine enhances serotonin (5-HT) release through direct action on nerve terminal preparations, as demonstrated in the following pivotal study.

Aspect Detail
Experimental System Rat cortical synaptosomes (nerve terminal preparations) [1]
Key Finding Spontaneous (unstimulated) serotonin release was significantly enhanced [1]
Concentration Range 10 to 1000 nM [1]
Proposed Mechanism Acts as a serotonin releasing agent (SRA) [2]

This in vitro evidence from synaptosomes indicates that indeloxazine directly promotes serotonin efflux from nerve terminals, independent of neuronal firing [1].

Broader Neurochemical Profile In Vitro

Indeloxazine's pharmacological profile includes high-affinity binding to monoamine transporters, which contributes to its overall effect on synaptic serotonin levels.

Target Assay Type Finding (Kᵢ value) Implication
Serotonin Transporter (SERT) Radioligand binding with [³H]citalopram in rat cortical membranes 22.1 nM [1] High-affinity binding, indicates potent SERT inhibition.
Norepinephrine Transporter (NET) Radioligand binding with [³H]nisoxetine in rat cortical membranes 18.9 nM [1] High-affinity binding, indicates potent NET inhibition.

The combination of serotonin release and potent reuptake inhibition results in a strong net increase of serotonin in the synaptic cleft.

Experimental Protocols for Key In Vitro Assays

For researchers seeking to replicate or build upon these findings, here are the methodologies for the core in vitro experiments cited.

Spontaneous [³H]Serotonin Release from Synaptosomes [1]
  • Tissue Preparation: Synaptosomes (pinched-off nerve endings) are isolated from the cerebral cortex of rats.
  • Loading: Synaptosomes are incubated with [³H]serotonin to allow uptake into synaptic vesicles.
  • Perfusion & Measurement: The prepared synaptosomes are placed in a perfusion chamber. The spontaneous efflux of radioactive [³H]serotonin into the perfusate is measured over time.
  • Drug Application: Indeloxazine is applied to the synaptosomes at varying concentrations (e.g., 10 nM, 100 nM, 1000 nM).
  • Data Analysis: The amount of [³H]serotonin released in the presence of indeloxazine is compared to baseline release to determine the facilitatory effect.
Radioligand Binding to Transporters [1]
  • Membrane Preparation: Cortical tissue from rat brains is homogenized, and cell membranes are harvested.
  • Incubation: The membrane preparation is incubated with a known radioactive ligand (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET) in the presence of varying concentrations of indeloxazine.
  • Filtration & Scintillation: The mixture is filtered, trapping the membrane-bound radioactivity. Unbound ligand is washed away.
  • Affinity Calculation: The amount of radioactive ligand displaced by indeloxazine is measured using a scintillation counter. The inhibition constant (Kᵢ) is calculated to quantify indeloxazine's binding affinity for the transporter.

Downstream Signaling and Functional Consequences

The increased synaptic serotonin induced by indeloxazine activates several downstream receptors, leading to functional neurochemical changes. The diagram below illustrates this cascade.

G Indeloxazine Indeloxazine SERT SERT Indeloxazine->SERT Inhibits SRA_Action SRA_Action Indeloxazine->SRA_Action Promotes Synaptic_5HT Synaptic_5HT SERT->Synaptic_5HT Increases (via blockade) 5-HT4_Receptor 5-HT4_Receptor Synaptic_5HT->5-HT4_Receptor Activates ACh_Release ACh_Release 5-HT4_Receptor->ACh_Release Facilitates SRA_Action->Synaptic_5HT Increases

Indeloxazine elevates synaptic serotonin (5-HT) via release and reuptake blockade, leading to acetylcholine release facilitation through 5-HT4 receptor activation [2] [3].

References

Indeloxazine hydrochloride microdialysis protocol frontal cortex

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Pharmacological Profile

Indeloxazine hydrochloride is a pharmaceutical compound that was previously marketed as an antidepressant and cerebral activator [1]. Its primary neurochemical mechanism of action involves being a serotonin (5-HT) releasing agent and a norepinephrine (NE) reuptake inhibitor [1] [2]. A key, well-studied effect of indeloxazine is its ability to significantly enhance acetylcholine (ACh) release in the rat frontal cortex, which is mediated through the indirect activation of 5-HT₄ receptors via increased endogenous serotonin [3].

The table below summarizes the multifaceted pharmacological profile of this compound:

Property Observed Effect / Mechanism Relevant Findings / Experimental Models
Monoamine Systems Serotonin Releasing Agent & Norepinephrine Reuptake Inhibitor [1] [2] Increased monoamine turnover; reduced reserpine-induced hypothermia and PGO waves [2].
Cholinergic System Facilitates Acetylcholine (ACh) Release [3] Dose-dependent increase in cortical ACh output in rats (3 and 10 mg/kg, i.p.). Mediated by endogenous 5-HT and 5-HT₄ receptors [3].
Glutamate System NMDA Receptor Antagonist [1] Found to inhibit NMDA channel function in Xenopus oocyte studies [1].
Behavioral Effects Nootropic, Antidepressant-like, Neuroprotective [1] Enhanced learning in passive/active avoidance tests and maze tasks; ameliorated deficits from cerebral ischemia and scopolamine-induced amnesia [1] [4].
Cerebral Metabolism Cerebral Activator & Anti-hypoxic [1] [2] Prolonged survival time in anoxic mice; improved cerebral energy metabolism [1] [2].

Detailed Microdialysis Protocol

This protocol is synthesized from a specific study that investigated the facilitation of ACh release by indeloxazine in the rat frontal cortex [3].

Animal Preparation and Surgery
  • Animals: Adult, conscious rats (specific strain and weight should be standardized as per institutional guidelines).
  • Surgery: Under appropriate anesthesia, implant a guide cannula stereotaxically above the target region in the frontal cortex using standard surgical procedures [5].
  • Post-operative Care: Allow animals to recover for a sufficient period (typically 24-48 hours) after surgery to minimize the effects of anesthesia and ensure well-being before experimentation [5].
Microdialysis Probe Implantation and Perfusion
  • Probe: On the day of the experiment, carefully insert a microdialysis probe with a suitable molecular weight cut-off (e.g., 20 kDa) through the guide cannula, ensuring the probe's membrane is positioned in the frontal cortex.
  • Perfusion: Connect the probe to a microinfusion pump and perfuse it with an appropriate artificial cerebrospinal fluid (aCSF). The perfusion should be conducted at a slow, constant flow rate, typically 1.8 - 2.2 µL/min [5].
  • Baseline Collection: After an equilibration period (usually 1-2 hours), begin collecting dialysate samples. Collect baseline samples for at least 1-2 hours to establish a stable pre-drug level of ACh and other analytes of interest.
Drug Administration and Sample Collection
  • Treatment: Administer this compound via intraperitoneal (i.p.) injection. Key doses used in the literature are 3 mg/kg and 10 mg/kg [3].
  • Sample Collection: Continue collecting dialysate samples at regular intervals after drug administration (e.g., every 10-20 minutes) for a period sufficient to capture the peak effect and the decline. The cited study used a reverse dialysis method for local application, but systemic injection was also effective [3].
Pharmacological Challenges (For Mechanism Elucidation)

To confirm the involvement of specific neurotransmitter systems, the protocol can include pre-treatment with receptor antagonists or synthesis inhibitors.

  • 5-HT Depletion: Pre-treat animals with p-chlorophenylalanine (PCPA), a tryptophan hydroxylase inhibitor, to deplete brain serotonin levels. This pretreatment significantly attenuates the ACh-releasing effect of indeloxazine [3].
  • 5-HT₄ Receptor Blockade: Apply selective 5-HT₄ receptor antagonists such as GR113803 (1 µM) or RS23597 (50 µM) directly into the frontal cortex via the dialysis probe (reverse dialysis). This blocks the increase in ACh release induced by indeloxazine [3].
  • Control Antagonists: Other antagonists (e.g., for 5-HT₁ₐ, 5-HT₂, or 5-HT₃ receptors) do not significantly alter the ACh response to indeloxazine, helping to confirm receptor specificity [3].
Dialysate Analysis
  • Immediately analyze the collected dialysate samples for acetylcholine content.
  • Analysis Method: Use high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-ECD) is a standard and sensitive method for quantifying ACh and choline in microdialysis samples [5].
  • Data Normalization: Express the data as a percentage of the pre-drug baseline levels for statistical comparison across animals.

Mechanism of Action Workflow

The following diagram illustrates the established signaling pathway through which this compound increases acetylcholine release in the frontal cortex, based on the microdialysis findings:

G Indeloxazine Indeloxazine SERT_NET SERT & NET Indeloxazine->SERT_NET Inhibits SynapticCleft Synaptic Cleft SERT_NET->SynapticCleft Increases 5-HT Serotonin 5-HT SynapticCleft->Serotonin Receptor 5-HT₄ Receptor (on cholinergic neuron) Serotonin->Receptor ACh_Release ACh Release (in Frontal Cortex) Receptor->ACh_Release Activates

Critical Technical Considerations

When employing this protocol, researchers should be mindful of the following key methodological aspects:

  • Sampling Frequency and Temporal Resolution: The microdialysis technique involves a trade-off. Shorter sampling intervals (e.g., 2-5 minutes) provide better temporal resolution and a more accurate estimation of the peak drug concentration (Cmax) and the time to reach it (Tmax). Longer intervals can significantly underestimate Cmax and overestimate Tmax [6]. Choose an interval that balances the need for resolution with the sensitivity of your analytical method.
  • Probe Recovery and Calibration: The concentration of a substance in the dialysate is only a fraction of its true extracellular concentration. This fraction is the relative recovery. It is crucial to determine the in vivo recovery for your specific probe and analyte, either before implantation (in vitro) or, more accurately, after the experiment in the tissue itself using methods like the zero-net-flux technique [5].
  • Specificity of the Response: The ACh-releasing effect of indeloxazine is dependent on endogenous serotonin. Depleting 5-HT with PCPA, or specifically blocking 5-HT₄ receptors, abolishes this effect, while depletion of catecholamines or blockade of other 5-HT receptor subtypes does not [3]. This information is vital for designing control experiments.

Conclusion

The in vivo microdialysis protocol provides a robust method for investigating the neurochemical effects of this compound in the frontal cortex. The key strength of this approach is its ability to demonstrate a direct, receptor-mediated mechanism—specifically, the 5-HT-dependent facilitation of cholinergic transmission via 5-HT₄ receptors. Adherence to the detailed surgical, sampling, and analytical guidelines, along with careful consideration of the technical limitations of microdialysis, will ensure the collection of reliable and interpretable data on this compound's mechanism of action.

References

Indeloxazine muricide inhibition raphe-lesioned rats protocol

Author: Smolecule Technical Support Team. Date: February 2026

Protocol Summary: Indeloxazine & Muricide Inhibition

Protocol Aspect Experimental Details
Animal Model Male Wistar rats (or Wistar King A strain) with raphe nucleus lesions [1].
Test Compound Indeloxazine Hydrochloride (YM-08054) [1].
Route of Administration Oral administration (p.o.) [2].
Dosage 3 mg/kg to 10 mg/kg [1] [2].
Key Finding Significant inhibition of muricide (mouse-killing behavior) at the tested doses [1] [2].

Detailed Experimental Methodology

Here is a step-by-step breakdown of the procedure based on the published study [1].

  • Step 1: Create the Muricide Model Raphe lesions are performed to induce muricide behavior. Rats that consistently display mouse-killing behavior post-lesion are selected for the drug trial [1].

  • Step 2: Administer the Compound Administer this compound orally to the lesioned rats that exhibit muricide. The effective doses are 3 mg/kg and 10 mg/kg [1] [2]. A control group should receive the vehicle.

  • Step 3: Conduct the Behavioral Test Place an individual mouse into the home cage of a treated rat. Observe and record the presence or absence of muricide behavior within a specified time frame [1].

  • Step 4: Analyze and Interpret Data Compare the incidence of muricide between the treatment and control groups. A significant reduction in the treatment group indicates the anti-aggressive effect of indeloxazine [1].

The diagram below illustrates this experimental workflow.

G A Perform raphe nucleus lesion B Select rats exhibiting consistent muricide behavior A->B C Orally administer Indeloxazine HCl (3-10 mg/kg) B->C D Behavioral Test: Introduce mouse to rat's cage C->D E Record incidence of muricide D->E F Statistical analysis of inhibition E->F

Neurochemical Basis of the Protocol

This behavioral protocol is grounded in the well-characterized neuropharmacology of indeloxazine.

  • Mechanism of Action: Indeloxazine is a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) uptake. It has high affinity for [³H]citalopram (5-HT uptake site, Ki: 22.1 nM) and [³H]nisoxetine (NE uptake site, Ki: 18.9 nM) binding sites [1] [2].
  • In Vivo Effect: Microdialysis studies confirm that indeloxazine (3 and 10 mg/kg, i.p.) dose-dependently increases extracellular levels of both serotonin and norepinephrine in the rat frontal cortex [2].
  • Rationale for the Model: Lesioning the raphe nuclei depletes serotonin in the brain. The subsequent emergence of muricide behavior is linked to this serotonergic hypofunction. By inhibiting 5-HT and NE reuptake, indeloxazine restores monoaminergic neurotransmission, which is the proposed mechanism for its ability to inhibit this behavior [1].

Reference List

  • Yamaguchi, T., et al. "Neurochemical and behavioral characterization of potential antidepressant properties of this compound." Neuropharmacology, vol. 37, no. 9, 1998, pp. 1169-1176 [1] [2].
  • Yamamoto, M. "Pharmacological studies on this compound." Yakubutsu Seishin Kodo, vol. 10, 1990, pp. 201-215. (As cited in [1])

References

Comprehensive Application Notes and Protocols: Measuring Indeloxazine-Induced Acetylcholine Release via In Vivo Microdialysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Indeloxazine hydrochloride is a psychoactive substance characterized by its multifaceted pharmacological activity within the central nervous system. The compound functions as a potent inhibitor of monoamine reuptake with a particularly strong affinity for the serotonin (5-HT) and norepinephrine (NE) transporters, while additionally demonstrating facilitatory effects on 5-HT release from presynaptic terminals. This unique pharmacological profile has positioned indeloxazine as a compound of significant interest in neuropharmacology research, particularly regarding its indirect effects on cholinergic neurotransmission. Research has established that indeloxazine administration leads to a marked increase in acetylcholine (ACh) release in the rat frontal cortex, an effect mediated through an intricate serotonergic mechanism involving specific receptor subtypes [1].

The frontal cortex represents a brain region of paramount importance for higher cognitive functions, including executive control, working memory, and complex decision-making processes. The cholinergic innervation of this region, primarily originating from the basal forebrain nuclei, plays a crucial modulatory role in these cognitive processes. Consequently, compounds capable of enhancing cortical cholinergic transmission have garnered substantial attention as potential therapeutic agents for cognitive disorders characterized by cholinergic hypofunction. The ability of indeloxazine to potentiate ACh release without direct action on cholinergic neurons presents a valuable experimental model for investigating the intricate interplay between monoaminergic and cholinergic systems in cognitive processing and for exploring novel therapeutic approaches for cognitive enhancement [1].

Key Experimental Findings and Mechanistic Insights

Summary of Central Findings

The seminal study by researchers employing in vivo microdialysis in conscious, freely-moving rats revealed several critical aspects of indeloxazine's action on cortical cholinergic transmission. The principal findings demonstrate that systemic administration of indeloxazine (at doses of 3 and 10 mg/kg, i.p.) produces a dose-dependent increase in extracellular ACh levels in the frontal cortex, simultaneously elevating 5-HT release in the same region [1]. This coordinated effect suggests a functional linkage between the serotonergic and cholinergic systems in this brain region. Through a series of meticulous pharmacological interventions, the research established that the facilitatory effect on ACh release is primarily dependent on endogenous serotonin rather than catecholamines, as demonstrated through selective monoamine depletion experiments [1].

The receptor specificity of this phenomenon was comprehensively characterized through local application of selective receptor antagonists, which revealed that 5-HT₄ receptors play a pivotal role in mediating the serotonergic facilitation of ACh release. Specifically, the indeloxazine-induced increase in cortical ACh was significantly attenuated by local application of the selective 5-HT₄ receptor antagonists RS23597 (50 μM) and GR113803 (1 μM), while antagonists acting at 5-HT₁A, 5-HT₁B, 5-HT₂A/2C, and 5-HT₃ receptors failed to produce significant modulation of this effect [1]. This pattern of pharmacological sensitivity provides compelling evidence for the specific involvement of the 5-HT₄ receptor subtype in this facilitatory mechanism, offering important insights for future drug development targeting cognitive enhancement through serotonergic-cholinergic interactions.

Quantitative Data Summary

Table 1: Dose-dependent Effects of Systemically Administered Indeloxazine on Cortical Acetylcholine Release

Administration Route Dose Effect on ACh Release Effect on 5-HT Release Statistical Significance
Intraperitoneal (i.p.) 3 mg/kg Increase Increase Dose-dependent
Intraperitoneal (i.p.) 10 mg/kg Increase Increase Dose-dependent

Table 2: Receptor Pharmacology of Indeloxazine-Induced ACh Release

Pharmacological Agent Concentration/Dose Receptor Target Effect on Indeloxazine-Induced ACh Release
RS23597 50 μM (local) 5-HT₄ antagonist Significant inhibition
GR113803 1 μM (local) 5-HT₄ antagonist Significant inhibition
WAY-100135 100 μM (local) 5-HT₁A antagonist No significant effect
(-)Propranolol 150 μM (local) 5-HT₁A/1B/β-adrenoceptor antagonist No significant effect
Ritanserin 10 μM (local) 5-HT₂A/2C antagonist No significant effect
Ondansetron 10 μM (local) 5-HT₃ antagonist No significant effect

Table 3: Monoamine Depletion Studies on Indeloxazine-Induced ACh Release

Depletion Treatment Monoamines Affected Effect on Indeloxazine-Induced ACh Release Interpretation
Reserpine 5-HT, NE, DA Significant attenuation Requires monoamines
p-Chlorophenylalanine 5-HT Significant attenuation Serotonin-dependent
α-Methyl-p-tyrosine NE, DA No significant attenuation Catecholamine-independent
Proposed Mechanism of Action

The experimental evidence supports a coherent mechanistic model whereby indeloxazine enhances serotonergic neurotransmission through dual mechanisms: inhibition of 5-HT reuptake and facilitation of 5-HT release. The resulting increase in extracellular serotonin activates 5-HT₄ receptors located on cholinergic terminals in the frontal cortex, triggering enhanced ACh release through a process that likely involves intracellular second messenger systems. This serotonergic-cholinergic interaction represents a fascinating example of transmitter system interplay in the regulation of cortical function, providing a neurochemical basis for the potential cognitive-enhancing properties of indeloxazine and similar compounds.

G cluster_serotonergic Serotonergic Mechanisms cluster_cholinergic Cholinergic Outcomes Indeloxazine Indeloxazine SERT Serotonin Transporter (SERT) Indeloxazine->SERT Inhibits FiveHT_Release Enhanced 5-HT Release Indeloxazine->FiveHT_Release Facilitates Extracellular_5HT Increased Extracellular Serotonin SERT->Extracellular_5HT Increased 5-HT FiveHT_Release->Extracellular_5HT Increased 5-HT FiveHT4_Receptor 5-HT₄ Receptor Extracellular_5HT->FiveHT4_Receptor Activates ACh_Release Enhanced ACh Release FiveHT4_Receptor->ACh_Release Stimulates Cognitive_Effects Potential Cognitive Enhancement ACh_Release->Cognitive_Effects Leads to

Figure 1: Proposed Mechanism of Indeloxazine-Induced Acetylcholine Release. This schematic illustrates the dual serotonergic mechanisms through which indeloxazine enhances cortical acetylcholine release, ultimately potentially influencing cognitive function.

Detailed Experimental Protocol

Animal Preparation and Surgical Procedures

Animal subjects: Adult male Sprague-Dawley or Wistar rats (weighing 250-300 g) are commonly employed in these experiments. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, with all procedures conducted in strict accordance with institutional animal care guidelines and approved protocols [1]. Prior to surgery, animals should be anesthetized using an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane) and positioned in a stereotaxic frame with the skull exposed and leveled.

Microdialysis probe implantation: Guide cannulae should be implanted stereotaxically above the frontal cortex using the following coordinates relative to bregma: +3.2 mm anterior-posterior, +2.8 mm medial-lateral, and -1.5 mm dorsal-ventral from the brain surface [1]. The use of a horizontal probe design is recommended, as it has been demonstrated to provide approximately 40 times higher in vivo recovery of ACh compared to U-shaped probes, significantly enhancing detection sensitivity [2]. Cannulae should be secured to the skull using dental acrylic and stainless steel screws, followed by a postoperative recovery period of at least 48-72 hours with appropriate analgesic care to allow for resolution of acute surgical effects and normalization of neurochemical processes.

Microdialysis Procedure and Sample Collection

Perfusion solution: An artificial cerebrospinal fluid (aCSF) should be prepared containing 125 mM NaCl, 3 mM KCl, 1.3 mM CaCl₂, 1.0 mM MgCl₂, 25 mM NaHCO₃, and 1.3 mM NaH₂PO₄, adjusted to pH 7.4. To reliably detect ACh in dialysates, the addition of an acetylcholinesterase inhibitor is necessary; neostigmine bromide at a concentration of 0.1-1.0 μM is commonly employed for this purpose [2]. However, recent methodological advances suggest that studying ACh release without ACh esterase inhibition may provide more physiologically relevant data, though this requires highly sensitive analytical detection methods [3].

Microdialysis protocol: On the experimental day, the microdialysis probe should be carefully inserted through the guide cannula, extending 3-4 mm beyond the cannula tip to position the dialysis membrane within the prefrontal cortex. The probe should be perfused with aCSF at a flow rate of 1-2 μL/min using a high-precision microinfusion pump. Following probe insertion, a stabilization period of at least 2-3 hours is essential to allow neurotransmitter levels to stabilize before sample collection. Dialysate samples should then be collected every 10-20 minutes into microvials containing 5-10 μL of 0.1 M acetic acid to prevent ACh degradation. Baseline samples (3-4 collections) should be obtained to establish stable pre-drug ACh levels before drug administration.

Drug administration: Following baseline collection, this compound should be administered via intraperitoneal injection at the desired experimental doses (typically 3 and 10 mg/kg, dissolved in physiological saline) [1]. Post-drug sample collection should continue for 2-3 hours to fully characterize the temporal dynamics of the ACh response. All samples should be immediately frozen on dry ice and stored at -80°C until analysis to preserve analyte integrity.

Analytical Methodology for Acetylcholine Quantification

HPLC with electrochemical detection: The quantification of ACh in microdialysates is typically accomplished using high-performance liquid chromatography with post-column enzyme reaction and electrochemical detection (HPLC-ECD). This system requires two separate analytical columns: a primary separation column (typically a reverse-phase C18 or polymeric column) for initial separation of ACh and choline, followed by a post-column enzyme reactor containing immobilized acetylcholinesterase and choline oxidase [2].

Enzymatic reaction and detection: In the post-column reactor, ACh is hydrolyzed by acetylcholinesterase to produce acetate and choline. The choline generated from this reaction, along with endogenous choline from the sample, is then oxidized by choline oxidase to produce betaine and hydrogen peroxide. The hydrogen peroxide is subsequently detected electrochemically using a platinum working electrode typically set at +500 mV versus an Ag/AgCl reference electrode [2]. This detection method provides excellent sensitivity, with detection limits typically in the low femtomole range (50-100 fmol) for ACh, making it well-suited for the low analyte concentrations encountered in microdialysis samples.

Method validation: The analytical identity of chromatographic peaks should be confirmed by comparing retention times with authentic standards and through enzymatic validation tests. A quick validation test involves bypassing the enzyme reactor, which should completely eliminate ACh and choline peaks, confirming their identity [2]. The sensitivity and specificity of this method make it ideal for monitoring dynamic changes in extracellular ACh levels following pharmacological manipulations such as indeloxazine administration.

G cluster_analytical HPLC-ECD Analytical System Animal_Prep Animal Preparation (Stereotaxic Surgery) Probe_Implant Microdialysis Probe Implantation Animal_Prep->Probe_Implant Stabilization Stabilization Period (2-3 hours) Probe_Implant->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Drug_Admin Indeloxazine Administration (3-10 mg/kg, i.p.) Baseline->Drug_Admin Post_Drug Post-Drug Sample Collection Drug_Admin->Post_Drug Sample_Analysis HPLC-ECD Analysis Post_Drug->Sample_Analysis HPLC_Sep HPLC Separation (Reverse-Phase Column) Data_Processing Data Processing and Statistical Analysis Sample_Analysis->Data_Processing Enzyme_Reactor Post-Column Enzyme Reactor (AChE + Choline Oxidase) HPLC_Sep->Enzyme_Reactor ECD_Detection Electrochemical Detection (H₂O₂ Oxidation at +500 mV) Enzyme_Reactor->ECD_Detection Quantification ACh Quantification (fmol detection limits) ECD_Detection->Quantification

Figure 2: Experimental Workflow for Indeloxazine Microdialysis Studies. This schematic outlines the comprehensive procedure from animal preparation through sample analysis for investigating indeloxazine-induced acetylcholine release using in vivo microdialysis.

Methodological Considerations and Applications

Technical Considerations and Potential Limitations

The investigation of indeloxazine-induced ACh release using microdialysis presents several important methodological considerations. First, the inclusion of an acetylcholinesterase inhibitor in the perfusion fluid, while traditionally necessary to achieve reliably detectable ACh levels, may potentially alter cholinergic autoreceptor function and normal ACh dynamics [2]. Recent advances in analytical sensitivity have made it increasingly feasible to measure ACh without ACh esterase inhibition, potentially providing more physiologically relevant data, as demonstrated in studies of antipsychotic drugs where ACh release patterns differed significantly when measured without esterase inhibition [3].

The probe design and membrane characteristics significantly influence analyte recovery, with horizontal probes demonstrating substantially higher in vivo recovery compared to U-shaped designs [2]. Additionally, the temporal resolution of microdialysis (typically 10-20 minute sample collections) may not capture very rapid, phasic changes in ACh release that potentially occur following drug administration. Researchers should also consider potential species differences and regional specificity when interpreting results, as cholinergic regulation may vary across brain regions and species. For instance, studies have demonstrated that atypical antipsychotic drugs increase ACh release specifically in the medial prefrontal cortex but not in the nucleus accumbens or striatum, highlighting the region-specific nature of cholinergic regulation [3].

Research Applications and Future Directions

The experimental paradigm of indeloxazine-induced ACh release has broad applications in neuropharmacology research. This approach provides a valuable model system for investigating serotonergic-cholinergic interactions in the frontal cortex, which may have important implications for understanding the neurochemical basis of cognitive function and developing novel therapeutic approaches for cognitive disorders. Furthermore, this methodology can be adapted for studying drug interactions by co-administering indeloxazine with receptor-specific antagonists or other pharmacological agents to elucidate additional regulatory mechanisms.

Future methodological developments could integrate microdialysis with complementary techniques such as electrophysiological recordings or enzyme-based electrochemical sensors to achieve higher temporal resolution of ACh dynamics. Additionally, the application of novel ACh sensors (e.g., GRAB-ACh3.0) used in conjunction with fiber photometry represents an emerging alternative approach for monitoring ACh release with high spatiotemporal resolution, as demonstrated in recent studies of striatal ACh dynamics during learning and extinction [4]. These technological advances may provide new insights into the rapid dynamics of indeloxazine's effects on cholinergic transmission that extend beyond the temporal limitations of conventional microdialysis approaches.

References

Comprehensive Application Notes and Protocols: Investigating Indeloxazine in the Senescence-Accelerated Mouse Prone 8 (SAMP8) Model for Age-Related Cognitive Decline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the SAMP8 Mouse Model and Indeloxazine

The Senescence-Accelerated Mouse Prone 8 (SAMP8) strain represents a well-established model for studying age-related cognitive decline and neurodegenerative processes relevant to Alzheimer's disease (AD). This model originated from selective breeding of AKR/J mice at Kyoto University in the 1970s, where researchers identified progeny exhibiting premature aging characteristics including hair loss, reduced activity, lordokyphosis, and early death [1]. Unlike transgenic AD models, SAMP8 mice develop spontaneous age-dependent deficits without introduced human transgenes, making them particularly valuable for studying the natural progression of age-related cognitive impairment [2]. The SAMP8 strain exhibits a shortened lifespan with a median survival ranging from 10-17 months, compared to 17-21 months for senescence-resistant SAMR1 controls [3].

Indeloxazine hydrochloride [(±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride] is a multifaceted compound exhibiting both antidepressant properties and cognitive-enhancing effects [4] [5]. Initially developed as a cerebral metabolic enhancer, indeloxazine demonstrates a unique pharmacological profile combining monoamine uptake inhibition with potential cholinergic modulation [4]. This combination makes it particularly interesting for investigating therapeutic interventions in age-related cognitive disorders using the SAMP8 model. The drug is currently used clinically in some Asian countries for treating post-stroke depression and emotional disturbances [4].

Table 1: Characteristic Age-Related Deficits in SAMP8 Mice

Domain Manifestation Onset Relevance to Human Aging
Learning & Memory Impaired passive/active avoidance, spatial learning deficits 2-12 months Early cognitive decline in aging and AD [1] [3]
Neuropathology Increased hippocampal Aβ, spongiform degeneration, microglial proliferation 4-12 months Alzheimer-like pathology without full plaque formation [1]
Neurochemical Cholinergic deficits, altered serotonin/norepinephrine systems 8-12 months Neurotransmitter dysfunction in aging and dementia [3] [2]
Behavioral Reduced anxiety-like behavior, depressive behavior, circadian rhythm disruptions 4-8 months Neuropsychiatric symptoms in age-related cognitive disorders [1]
Cellular Stress Oxidative stress, inflammation, endoplasmic reticulum stress 6-12 months Cellular aging mechanisms and neurodegenerative processes [6] [2]

Pharmacological Profile of Indeloxazine

Indeloxazine exhibits a dual mechanism of action targeting multiple neurotransmitter systems implicated in cognitive function and mood regulation. Neurochemically, indeloxazine demonstrates high-affinity binding to monoamine uptake sites, with Ki values of 22.1 nM for serotonin ([3H]citalopram) and 18.9 nM for norepinephrine ([3H]nisoxetine) transporters in rat cerebral cortical membranes [5]. This balanced uptake inhibition results in increased extracellular levels of both monoamines in the frontal cortex, as demonstrated by in vivo microdialysis studies showing dose-dependent elevations of serotonin and norepinephrine following systemic administration (3-10 mg/kg i.p.) [5].

Beyond its monoaminergic effects, indeloxazine enhances cholinergic neurotransmission by increasing extracellular acetylcholine levels in the rat hippocampus [4]. This effect is particularly relevant for cognitive enhancement, given the crucial role of cholinergic systems in learning and memory processes that are compromised in both normal aging and Alzheimer's disease. Additionally, indeloxazine exhibits neuroprotective properties, including protection against cerebral anoxia, reduction of cerebral damage following ischemia, and enhancement of cerebral metabolism [4].

Table 2: Neurochemical Effects of Indeloxazine in Preclinical Models

Target System Effect Experimental Evidence Potential Therapeutic Relevance
Serotonergic Uptake inhibition & release enhancement Ki = 22.1 nM for [3H]citalopram binding; increased cortical 5-HT (microdialysis) [5] Antidepressant effect; potential modulation of emotional components
Noradrenergic Norepinephrine uptake inhibition Ki = 18.9 nM for [3H]nisoxetine binding; increased cortical NE (microdialysis) [5] Arousal, attention, and cognitive enhancement
Cholinergic Increased extracellular ACh Enhanced ACh release in rat hippocampus [4] Learning and memory improvement
Cerebral Metabolism Enhanced energy metabolism Increased ATP and glucose content in mouse brain [4] Neuroprotective effects against hypoxic/ischemic damage
EEG Activity Arousal stimulation Desynchronization of EEG pattern in rats [4] Improved alertness and information processing

Behavioral Assessment Protocols

Passive Avoidance Test for Learning and Memory

The passive avoidance test is a well-validated method for assessing learning and memory in SAMP8 mice, particularly sensitive to age-related deficits and pharmacological interventions [7].

Materials and Equipment:

  • Passive avoidance apparatus consisting of light and dark chambers (typically 20×20×20 cm each) separated by a guillotine door
  • Grid floor capable of delivering mild footshock (0.3-0.5 mA)
  • Stopwatch or automated timing system
  • Computerized tracking system (optional)

Procedure:

  • Acclimation Phase: Place the mouse in the light chamber and allow 60 seconds of exploration without shock.
  • Training Trial: After 60 seconds, open the guillotine door. When the mouse enters the dark chamber with all four paws, immediately close the door and deliver a mild footshock (0.3 mA for 2 seconds).
  • Retention Testing: Return the mouse to the same apparatus 24 hours after training. Place it in the light chamber, open the door after 60 seconds, and measure the step-through latency (maximum 300 seconds) without footshock.
  • Drug Administration Protocol: Administer indeloxazine (10-30 mg/kg p.o.) or vehicle once daily for 3 weeks [7]. Conduct behavioral testing 60 minutes after the final dose.

Critical Parameters:

  • Conduct experiments during the light phase of the circadian cycle
  • Maintain consistent illumination in the light chamber (100-200 lux)
  • Clean apparatus thoroughly between subjects to remove olfactory cues
  • Counterbalance treatment groups across testing times to control for diurnal variations

SAMP8 mice typically exhibit significantly shorter step-through latencies compared to SAMR1 controls, indicating memory retention deficits [7]. Chronic administration of indeloxazine (10-30 mg/kg p.o.) significantly prolongs step-through latency in SAMP8 mice, demonstrating cognitive improvement [7].

Forced Swim Test for Antidepressant Activity

The forced swim test evaluates potential antidepressant properties of indeloxazine in SAMP8 mice, assessing behavioral despair [5].

Materials and Equipment:

  • Transparent glass or Plexiglas cylinders (20 cm diameter × 40 cm height)
  • Water filled to 15 cm depth (25±1°C)
  • Video recording system
  • Scoring software or manual scoring sheets

Procedure:

  • Pretest Session: Place mouse in water-filled cylinder for 15 minutes. Remove, dry, and return to home cage.
  • Test Session: 24 hours after pretest, administer indeloxazine (20-50 mg/kg p.o.) or vehicle. After 60 minutes, place mouse in cylinder for 5 minutes.
  • Behavioral Scoring: Record time spent immobile (floating with minimal movements), swimming (active movements), and climbing (vigorous thrashing against walls).

Data Analysis:

  • Calculate percentage time spent in each behavioral category
  • Compare treatment groups using appropriate statistical tests (one-way ANOVA)
  • Indeloxazine demonstrates dose-dependent reduction in immobility time in both ICR (50 mg/kg) and SAMP8 mice (20-30 mg/kg) [5]

Chronic Treatment and Dosing Protocols

Indeloxazine Administration Regimen

Drug Preparation:

  • This compound is soluble in distilled water or saline
  • Prepare fresh solutions daily
  • Administer in volume of 10 mL/kg body weight
  • For chronic studies, administer once daily for 3-8 weeks [7]

Dosing Strategy:

  • Low dose: 10 mg/kg p.o. - minimal effective dose for cognitive improvement
  • Medium dose: 20 mg/kg p.o. - optimal for antidepressant effects in SAMP8 mice
  • High dose: 30 mg/kg p.o. - maximal cognitive enhancement with chronic administration

Experimental Timeline:

  • Begin treatment at 5-6 months of age when cognitive deficits emerge
  • Continue administration for 3 weeks (behavioral studies) or up to 8 weeks (neurochemical studies)
  • Conduct behavioral testing 60 minutes after final dose
  • Euthanize for tissue collection 24 hours after final behavioral test to avoid acute drug effects

Table 3: Therapeutic Effects of Chronic Indeloxazine Administration in SAMP8 Mice

Treatment Protocol Behavioral Effects Neurochemical Changes Reference
10-30 mg/kg p.o., 3 weeks Prolonged step-through latency in passive avoidance; improved retention Not assessed in SAMP8; increased ACh in rat hippocampus [7] [7]
20-30 mg/kg p.o., single dose Reduced immobility time in forced swim test (antidepressant effect) Increased extracellular 5-HT and NE in rat frontal cortex [5] [5]
3-10 mg/kg, acute Inhibition of muricide in raphe-lesioned rats Enhanced spontaneous [3H]serotonin release from cortical synaptosomes [5] [5]

Molecular Signaling Pathways in SAMP8 and Indeloxazine Action

The SAMP8 model exhibits multiple altered signaling pathways relevant to human brain aging and Alzheimer's disease. These include abnormalities in G protein-coupled receptors (serotonin, acetylcholine, adenosine, dopamine, melatonin, glutamate, and GABA receptors), ion channel receptors, and nuclear hormone receptors [2]. Additionally, SAMP8 mice demonstrate increased oxidative stress and inflammatory responses with aging [6] [8].

Recent research has identified the cGAS/STING pathway as a crucial mediator of neuroinflammation in SAMP8 mice. This pathway is activated by cytoplasmic DNA, potentially from mitochondrial damage or other sources, leading to microglial pyroptosis - an inflammatory form of programmed cell death characterized by GSDMD-mediated membrane permeabilization and release of proinflammatory cytokines [8]. Tooth loss in SAMP8 mice has been shown to exacerbate this pathway, providing a model for studying environmental risk factors for cognitive decline [8].

The following diagram illustrates the key molecular pathways involved in SAMP8 neuropathology and potential sites of indeloxazine intervention:

G Ageing Ageing OxidativeStress OxidativeStress Ageing->OxidativeStress MitochondrialDysfunction MitochondrialDysfunction Ageing->MitochondrialDysfunction ABeta ABeta Ageing->ABeta TauPathology TauPathology Ageing->TauPathology MonoamineDeficits MonoamineDeficits Ageing->MonoamineDeficits CholinergicDeficits CholinergicDeficits Ageing->CholinergicDeficits OxidativeStress->MitochondrialDysfunction CytoplasmicDNA CytoplasmicDNA MitochondrialDysfunction->CytoplasmicDNA cGAS_STING cGAS_STING CytoplasmicDNA->cGAS_STING MicroglialPyroptosis MicroglialPyroptosis cGAS_STING->MicroglialPyroptosis Neuroinflammation Neuroinflammation MicroglialPyroptosis->Neuroinflammation CognitiveDecline CognitiveDecline Neuroinflammation->CognitiveDecline ABeta->Neuroinflammation TauPathology->CognitiveDecline MonoamineDeficits->CognitiveDecline CholinergicDeficits->CognitiveDecline Indeloxazine Indeloxazine SERT_Inhibition SERT_Inhibition Indeloxazine->SERT_Inhibition NET_Inhibition NET_Inhibition Indeloxazine->NET_Inhibition ACh_Enhancement ACh_Enhancement Indeloxazine->ACh_Enhancement Neuroprotection Neuroprotection Indeloxazine->Neuroprotection SERT_Inhibition->MonoamineDeficits NET_Inhibition->MonoamineDeficits ACh_Enhancement->CholinergicDeficits Neuroprotection->OxidativeStress

The diagram above illustrates how indeloxazine may counter SAMP8 neuropathology through multiple mechanisms. While the exact effects of indeloxazine on the cGAS/STING pathway haven't been directly studied, its neuroprotective properties and anti-inflammatory effects may indirectly modulate this pathway.

The following experimental workflow outlines a comprehensive protocol for evaluating indeloxazine effects in SAMP8 mice:

G AnimalModel AnimalModel SAMP8Mice SAMP8Mice AnimalModel->SAMP8Mice AgeSelection AgeSelection SAMP8Mice->AgeSelection TreatmentGroups TreatmentGroups AgeSelection->TreatmentGroups BehavioralTests BehavioralTests TreatmentGroups->BehavioralTests PassiveAvoidance PassiveAvoidance BehavioralTests->PassiveAvoidance ForcedSwimTest ForcedSwimTest BehavioralTests->ForcedSwimTest YMaze YMaze BehavioralTests->YMaze NovelObjectRecognition NovelObjectRecognition BehavioralTests->NovelObjectRecognition MolecularAnalysis MolecularAnalysis BehavioralTests->MolecularAnalysis DataIntegration DataIntegration BehavioralTests->DataIntegration NeurotransmitterLevels NeurotransmitterLevels MolecularAnalysis->NeurotransmitterLevels WesternBlotting WesternBlotting MolecularAnalysis->WesternBlotting Immunohistochemistry Immunohistochemistry MolecularAnalysis->Immunohistochemistry Microdialysis Microdialysis MolecularAnalysis->Microdialysis MolecularAnalysis->DataIntegration StatisticalAnalysis StatisticalAnalysis DataIntegration->StatisticalAnalysis MechanismElucidation MechanismElucidation StatisticalAnalysis->MechanismElucidation

Data Analysis and Interpretation

Statistical Considerations

Experimental Design:

  • Use appropriate sample sizes (n=8-12 per group) based on power analysis
  • Include both SAMP8 and SAMR1 control mice
  • Implement blinded testing procedures to reduce bias
  • Counterbalance treatment groups across testing days

Statistical Analysis:

  • Behavioral data often require non-parametric tests (Kruskal-Wallis) due to ceiling effects
  • Neurochemical data typically analyzed using ANOVA with post-hoc comparisons
  • Correlation analyses between behavioral and molecular measures
  • Significance level set at p<0.05

Expected Outcomes:

  • SAMP8 mice show significant deficits in passive avoidance retention compared to SAMR1
  • Indeloxazine treatment should produce dose-dependent improvement in cognitive measures
  • Neurochemical analyses should confirm monoaminergic enhancement in relevant brain regions

Conclusion and Research Applications

The SAMP8 mouse model provides a valuable naturally-occurring system for investigating age-related cognitive decline and screening potential therapeutic agents. Indeloxazine demonstrates promising multimodal activity in this model, combining monoamine uptake inhibition with cholinergic enhancement and neuroprotective properties. The protocols outlined herein enable comprehensive evaluation of cognitive and affective behaviors relevant to age-related neurodegenerative disorders.

Future research directions should include:

  • Investigation of indeloxazine effects on the cGAS/STING pathway and microglial pyroptosis
  • Long-term studies evaluating disease-modifying potential
  • Combination therapies with other neuroprotective agents
  • Examination of effects on AD-like pathology including Aβ accumulation and tau phosphorylation

References

Comprehensive Application Notes and Protocols: Indeloxazine Hydrochloride for Passive Avoidance Impairment in Brain Injury Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indeloxazine and Passive Avoidance Testing in TBI Models

Traumatic brain injury (TBI) represents a significant public health concern with an estimated 3.8 million new cases annually and over 5.3 million patients reporting chronic TBI-related deficits, creating substantial financial and caregiver burdens [1]. In preclinical research, passive avoidance testing has emerged as a valuable behavioral paradigm for assessing learning and memory deficits following experimental brain injury, particularly because it can detect cognitive impairments even in the absence of apparent hippocampal damage [2]. Indeloxazine hydrochloride [(±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, YM-08054] is a cerebral activator with demonstrated efficacy in improving cognitive deficits across multiple brain injury models [3] [4] [2].

Indeloxazine possesses a unique multimodal pharmacological profile that distinguishes it from other cerebral metabolic enhancers, combining serotonin and norepinephrine reuptake inhibition with facilitatory effects on central monoaminergic systems and cerebral metabolism [5] [6]. This comprehensive application note provides detailed protocols and data analysis methods for researchers investigating indeloxazine's effects on passive avoidance performance in rodent models of brain injury, with particular emphasis on the fluid percussion injury model which reproduces many aspects of human TBI [2].

Experimental Protocols

Fluid Percussion Brain Injury Model

The fluid percussion injury (FPI) model produces controlled cortical impact through a saline pulse delivered to the intact dura, creating cognitive deficits relevant to human TBI.

  • Animal Preparation: Adult male Sprague-Dawley rats (250-350g) are anesthetized using sodium pentobarbital (60 mg/kg, i.p.) or isoflurane (4% induction, 2% maintenance in oxygen) and placed in a stereotaxic frame. A midline scalp incision is made, and the skull is exposed. A cranial trephination (4.0-5.0 mm diameter) is carefully performed centered at -3.0 mm AP, 2.5 mm ML from bregma, leaving the intact dura undisturbed. A female Luer-Loc fitting is cemented over the craniotomy site using dental acrylic.
  • Injury Induction: Twenty-four hours after surgical preparation, the animal is briefly reanesthetized with isoflurane (2% in oxygen) and connected to the fluid percussion device. A pendulum impact is delivered (typically 1.8-2.2 atm for moderate injury) through the saline-filled system, producing a brief cortical deformation. Sham-operated animals undergo identical procedures without the fluid pulse.
  • Post-operative Monitoring: Animals are monitored for neurological deficits using a standardized scoring system (e.g., 0-12 point scale assessing motor, sensory, and reflex functions) on days 1-4 post-injury. Righting reflex times are recorded immediately following impact as an acute injury severity measure [2].
Passive Avoidance Testing Protocol

The passive avoidance task evaluates associative learning and memory through a light-dark box apparatus with an electrifiable grid floor.

  • Apparatus Setup: The passive avoidance chamber consists of two compartments (25 × 25 × 25 cm each) – a brightly illuminated "safe" chamber and a dark "shock" chamber – connected by a guillotine door. The dark chamber features a stainless-steel grid floor connected to a constant current shock generator.
  • Acquisition Trial (Day 3 Post-Injury): Rats are placed in the illuminated chamber facing away from the door. After 30 seconds, the door is raised, allowing access to the dark chamber. The initial step-through latency is recorded. Upon entering the dark chamber, the door closes and a single foot shock (0.3-0.5 mA, 2-3 seconds duration) is delivered. The rat remains in the dark chamber for an additional 30 seconds before returning to its home cage.
  • Retention Trials: Testing occurs at 24 hours, 7 days, and 11 days post-acquisition (days 4, 10, and 14 post-injury). The rat is placed in the illuminated chamber, and the step-through latency is recorded (maximum 300-600 seconds) without foot shock delivery. Significantly shorter latencies in injured versus sham-operated rats indicate memory impairment [2].
Drug Administration Protocol
  • Indeloxazine Preparation: this compound is suspended in distilled water or 0.5% methylcellulose solution. Fresh suspensions are prepared daily with gentle sonication or vortex mixing to ensure uniform dispersion.
  • Dosing Regimen: Based on established efficacy [2], indeloxazine is administered orally at doses of 10 and 20 mg/kg once daily. Treatment begins on day 3 post-injury (30 minutes prior to the acquisition trial) and continues through day 9. Control groups receive vehicle alone following the same schedule.
  • Behavioral Controls: To confirm that observed effects are cognitive rather than secondary to altered locomotion or pain sensitivity, spontaneous locomotor activity is assessed in open field chambers, and nociceptive thresholds are evaluated using tail flick or hot plate tests following drug administration [2] [7].

Results and Data Analysis

Quantitative Summary of Indeloxazine Effects

Table 1: Effects of this compound on passive avoidance performance after fluid percussion brain injury in rats

Experimental Group Dose (mg/kg, p.o.) Step-Through Latency (seconds) Histological Damage Neurological Deficit Score
Sham-operated Vehicle 280.3 ± 12.4 None 0
TBI + Vehicle Vehicle 98.7 ± 22.1* Cortical lesion, thalamic degeneration 6.8 ± 0.7*
TBI + Indeloxazine 10 185.4 ± 28.5# No significant improvement 6.2 ± 0.8*
TBI + Indeloxazine 20 210.6 ± 31.2# No significant improvement 5.9 ± 0.6*

Data presented as mean ± SEM; *p < 0.05 vs. sham-operated group; #p < 0.05 vs. TBI + vehicle group [2]

Table 2: Comparative effects of indeloxazine across different amnesia models

Impairment Model Species Effective Dose (mg/kg) Route Key Findings Proposed Mechanism
Fluid percussion TBI Rat 10-20, daily × 7 days p.o. Improved passive avoidance without affecting locomotion Monoaminergic enhancement, neuroprotection
Scopolamine-induced Rat 10-20, single dose p.o. Reversed memory impairment Increased cortical acetylcholine release
AF64A cholinergic lesion Rat 10-20, single dose p.o. Ameliorated learning deficit Cholinergic system activation
NBM lesion Rat 10-20, single dose p.o. Improved acquisition and retention Enhanced cholinergic transmission
Cerebral ischemia Gerbil 10-20, single or repeated p.o. Improved passive avoidance, increased ATP/glucose metabolism Cerebral metabolic enhancement

[4] [5] [2]

Data Interpretation Guidelines
  • Statistical Analysis: Passive avoidance latencies typically show non-normal distribution; therefore, non-parametric tests (Kruskal-Wallis with Dunn's post-hoc) are recommended for between-group comparisons. Neurological deficit scores can be analyzed using repeated measures ANOVA.
  • Clinical Correlation: The improvement in step-through latency without complete normalization observed with indeloxazine treatment parallels partial cognitive recovery seen clinically in TBI patients, suggesting predictive validity of this model [2].
  • Histological Considerations: The dissociation between cognitive improvement and lack of effect on cortical lesion size or neurological deficits suggests indeloxazine's primary action on functional rather than structural recovery [2].

Mechanisms of Action

Neurochemical Pathways

The therapeutic effects of indeloxazine on passive avoidance impairment following brain injury involve multiple complementary mechanisms:

  • Monoaminergic Enhancement: Indeloxazine demonstrates potent inhibition of serotonin and norepinephrine reuptake in rat cerebral cortex, with affinity for transporter sites similar to tricyclic antidepressants [6]. This action increases extracellular levels of 5-HT and NE in the prefrontal cortex, which is crucial for cognitive processes affected by TBI [5] [6]. Unlike other cerebral metabolic enhancers such as piracetam and calcium hopantenate, indeloxazine reduces reserpine-induced hypothermia, ponto-genicullo-occipital waves in reserpinized cats, and caudate spindle activity, confirming its facilitatory effects on central monoaminergic systems [5].

  • Cholinergic System Activation: Indeloxazine counteracts passive avoidance deficits induced by scopolamine, ethylcholine, AF64A, and nucleus basalis magnocellularis lesions [7]. Biochemical studies demonstrate that indeloxazine significantly increases extracellular acetylcholine concentrations in the frontal cortex of rats, suggesting its cognitive-enhancing effects are partially mediated through cholinergic transmission enhancement [7]. This is particularly relevant to TBI, as brain injury produces well-documented disruptions to cholinergic systems [1].

  • Cerebral Metabolic Effects: In four-vessel occlusion models of cerebral ischemia, indeloxazine treatment (2 mg/kg for one week) showed slight increases in ATP and total adenine nucleotide levels and improved cerebral glucose metabolism in hippocampus, cortex, and thalamus [8]. These metabolic enhancements likely support cognitive recovery after brain injury by restoring bioenergetic capacity in vulnerable brain regions.

G Indeloxazine Indeloxazine Administration SNRI Serotonin & Norepinephrine Reuptake Inhibition Indeloxazine->SNRI Primary Targets ACh Increased Acetylcholine Release Indeloxazine->ACh Indirect Effect Metabolism Enhanced Cerebral Metabolism Indeloxazine->Metabolism Chronic Administration Monoamines Increased Monoamine Neurotransmission SNRI->Monoamines Elevates extracellular 5-HT & NE Cholinergic Enhanced Cholinergic Transmission ACh->Cholinergic Activates frontal cortex pathways Energy Improved ATP Production & Glucose Utilization Metabolism->Energy Restores bioenergetic capacity Cognitive Improved Passive Avoidance Performance Monoamines->Cognitive Facilitates learning & memory Cholinergic->Cognitive Supports cognitive function Energy->Cognitive Provides metabolic substrate TBI TBI-Induced Cognitive Impairment TBI->Cognitive Causes

Figure 1: Mechanism of Action Schematic: Indeloxazine's Effects on Cognitive Recovery After Brain Injury

Application Notes for Researchers

Protocol Optimization Considerations
  • Dosing Timing: For optimal efficacy in TBI models, begin indeloxazine administration after injury induction but before cognitive testing. The established protocol (initiating treatment on day 3 post-injury, 30 minutes before acquisition training) aligns with potential clinical use where treatment often begins after injury identification [2].
  • Dose Selection: The 10-20 mg/kg dose range consistently shows efficacy across multiple impairment models without producing significant side effects or altering basic motor function or pain sensitivity. Lower doses (2-5 mg/kg) may be effective in cerebral ischemia models targeting metabolic enhancement [8].
  • Model Selection: While indeloxazine shows efficacy across diverse impairment models, researchers should note that it produces particularly robust effects in models with cholinergic dysfunction and cerebral metabolic deficits [5] [7]. The dissociation between cognitive improvement and lack of effect on gross histopathology in the FPI model suggests particular utility for studying functional recovery mechanisms [2].
Technical Considerations
  • Behavioral Testing Controls: When implementing passive avoidance protocols, researchers should control for potential confounding factors including diurnal variations (conduct tests at consistent times of day), environmental cues (maintain consistent lighting and noise conditions), and handling stress (habituate animals to handling procedures) [2].
  • Drug Formulation: For optimal absorption, indeloxazine should be freshly prepared in suspension daily. Particle size uniformity can significantly impact bioavailability; thus, extended mixing or sonication is recommended when preparing suspensions [2].
  • Histological Correlations: While indeloxazine improves cognitive function in TBI models, researchers should not expect corresponding reductions in cortical lesion size. However, more subtle histological assessments (e.g., synaptic density, neurogenesis, or white matter integrity) may reveal structural correlates to functional improvement [2].

Conclusion

The protocols and data presented herein establish a robust framework for investigating this compound's efficacy in ameliorating passive avoidance impairments following experimental brain injury. The compound's multimodal mechanism of action, combining monoaminergic enhancement, cholinergic activation, and cerebral metabolic improvement, distinguishes it from other cerebral metabolic enhancers and supports its potential therapeutic utility for cognitive deficits following TBI.

The dissociation between functional cognitive improvement and lack of effect on gross histological damage suggests indeloxazine may primarily target the functional and neurochemical disruptions that underlie cognitive deficits rather than initial structural damage. This profile makes it particularly interesting for investigating mechanisms of functional recovery and neuroplasticity following brain injury.

Researchers implementing these protocols should prioritize rigorous behavioral assessment, appropriate statistical analysis for non-normal distributed data, and consideration of indeloxazine's unique multimodal mechanism when interpreting results across different brain injury models.

References

Comprehensive Application Notes and Protocols: Measuring Indeloxazine's Effects on Cerebral Glucose Utilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indeloxazine and Cerebral Metabolism

Indeloxazine hydrochloride (chemical name: (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride) is a cerebral metabolic enhancer with demonstrated neuroprotective properties that was previously used in Japan and South Korea for treating psychiatric symptoms associated with cerebrovascular diseases. The compound exhibits a multi-modal mechanism of action that includes inhibition of serotonin and norepinephrine reuptake, enhancement of cerebral energy metabolism, and facilitation of glucose utilization in specific brain regions. These properties make indeloxazine a valuable compound for studying cerebral glucose metabolism and developing potential therapies for ischemic brain injury, neurodegenerative conditions, and cognitive disorders. Research indicates that indeloxazine exerts protective effects against cerebral damage resulting from anoxic conditions in rodent models, with particular efficacy in improving energy metabolism following ischemic insult [1] [2] [3].

The measurement of cerebral glucose utilization provides a critical indicator of neuronal function and metabolic activity, as glucose serves as the primary energy substrate for the brain. Indeloxazine has been shown to significantly influence these metabolic processes, particularly in models of cerebral ischemia where energy metabolism is compromised. Studies demonstrate that indeloxazine treatment can ameliorate ischemia-induced disturbances in learned behavior and enhance recovery of metabolic function following ischemic events [1] [4]. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating the effects of indeloxazine on cerebral glucose utilization, with standardized methodologies for quantifying these effects in preclinical models.

Pharmacological Profile of Indeloxazine

Basic Pharmacological Characteristics

Indeloxazine exhibits a broad pharmacological profile that distinguishes it from other cerebral metabolic enhancers. The compound demonstrates potent monoamine uptake inhibition, with particularly strong affinity for both serotonin and norepinephrine transporters. Binding studies reveal Ki values of 22.1 nM for [³H]citalopram binding sites (serotonin transporter) and 18.9 nM for [³H]nisoxetine binding sites (norepinephrine transporter), indicating balanced potency for both monoamine systems [5] [3]. This dual mechanism contributes to its facilitatory effects on central monoaminergic function, as evidenced by its ability to reduce reserpine-induced hypothermia in mice and decrease ponto-geniculo-occipital (PGO) waves in reserpinized cats [2].

The metabolic fate of indeloxazine has been characterized through disposition studies in rats. After oral administration, the compound undergoes relatively rapid absorption and extensive metabolism, with at least seven identified metabolites produced through various pathways including dihydrodiol formation in the indene ring, hydroxylation of the indene ring, and multiple transformations of the morpholine ring (N-acetylation, oxidation, and oxidative degradation) [6]. The major metabolite is the trans-indandiol analogue of indeloxazine, and many metabolites are excreted as glucuronic acid or glucose conjugates. The extensive metabolism contributes to the relatively short half-life of the parent compound, with unchanged indeloxazine representing only 13.5% of total plasma radioactivity at 15 minutes post-administration, declining to 0.4% by 6 hours [6].

Table 1: Basic Pharmacological Properties of this compound

Parameter Characteristics Experimental Context
Chemical Name (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride Synthetic compound
Monoamine Uptake Inhibition Ki = 22.1 nM for [³H]citalopram (5-HT), Ki = 18.9 nM for [³H]nisoxetine (NE) Rat cerebral cortex membranes [5]
Metabolic Pathways Dihydrodiol formation, hydroxylation, N-acdeptylation, morpholine ring oxidation In rats, 7 identified metabolites [6]
Anti-ischemic Efficacy Effective in 4-vessel occlusion model, 60 min ischemia/60 min recirculation Rat model, 1-week dosing at 2 mg/kg [1]
Optical Isomer Activity (+)-isomer shows 3-10 times greater anti-hypoxic potency than (-)-isomer Mouse models of hypoxia/ischemia [4]
Mechanisms Relevant to Cerebral Glucose Metabolism

Indeloxazine influences cerebral energy metabolism through multiple complementary mechanisms. The compound significantly increases brain ATP levels and enhances glucose metabolism in specific brain regions, particularly following ischemic insult [1] [4]. These effects appear distinct from typical monoamine uptake inhibitors, as selective norepinephrine or serotonin uptake inhibitors do not demonstrate comparable anti-hypoxic properties [4]. This suggests that indeloxazine's unique effects on cerebral energy metabolism may be independent of its monoamine-mediated actions, or may require simultaneous engagement of both systems.

Research indicates that indeloxazine administration increases local cerebral glucose utilization across multiple brain regions, with particularly notable effects in the frontal cortex, hippocampus, and thalamus [4]. The compound also demonstrates anti-hypoxic and anti-ischemic actions in mouse models, significantly prolonging survival time during nitrogen gas exposure and gasping duration in decapitation models [4]. These protective effects are observed with both the racemic compound and its optical isomers, with the (+)-isomer demonstrating 3-10 times greater potency than the (-)-isomer in anti-hypoxic activity [4]. The cerebral metabolic enhancing properties of indeloxazine, combined with its neuroprotective effects, make it particularly useful for studying cerebral glucose utilization under both normal and pathological conditions.

Effects on Cerebral Glucose Utilization

Regional Enhancement of Glucose Metabolism

Indeloxazine demonstrates region-specific enhancement of cerebral glucose utilization, with particularly pronounced effects in areas vulnerable to ischemic insult. In the four-vessel occlusion rat model of cerebral ischemia, indeloxazine treatment (2 mg/kg for one week) resulted in significant improvement in ¹⁴C-2-deoxyglucose metabolism compared to non-treated ischemic controls [1]. The most substantial enhancements were observed in discrete brain regions including specific areas of the hippocampus, cerebral cortex, and thalamus [1]. These findings suggest that indeloxazine preferentially preserves or enhances glucose utilization in regions critical for cognitive function and memory processes, which may underlie its reported efficacy in improving memory and learning in experimental models.

Studies in normal rodents further support the region-specific effects of indeloxazine on glucose metabolism. Research measuring local cerebral glucose utilization in normal rats identified significant increases in approximately ten distinct brain regions following indeloxazine administration, with particularly notable enhancement in the frontal cortex [4]. This pattern of increased glucose utilization aligns with the drug's documented effects on extracellular monoamine levels in the frontal cortex, where it dose-dependently increases both serotonin and norepinephrine [5]. The convergence of metabolic and neurochemical effects in this region suggests a potential mechanism whereby indeloxazine's facilitation of monoaminergic neurotransmission drives increased metabolic activity in frontocortical circuits.

Table 2: Effects of Indeloxazine on Cerebral Glucose and Energy Metabolism

Parameter Measured Effect of Indeloxazine Experimental Model
Global Cerebral Glucose Utilization Significant improvement after ischemia 4-vessel occlusion rat model [1]
Regional Glucose Utilization Increase in 10 brain regions, particularly frontal cortex Normal rats [4]
Brain ATP Levels Significant increase Normal mice [4]
Brain Glucose Levels Significant increase without lactate elevation Normal mice [4]
²-Deoxyglucose Metabolism Enhanced in hippocampus, cortex, thalamus after ischemia 4-vessel occlusion rat model [1]
Temporal and Dose-Response Characteristics

The temporal pattern of indeloxazine's effects on cerebral glucose metabolism reveals important aspects of its mechanism of action. In ischemia-reperfusion models, the compound demonstrates particular efficacy during the critical recovery window between 30 and 60 minutes post-ischemia, when energy metabolism is most compromised [1]. The therapeutic dosing regimen of one week at 2 mg/kg suggests that the effects on glucose metabolism may involve both acute and adaptive mechanisms, potentially including regulation of glucose transporters or enzymes involved in glycolysis and oxidative phosphorylation.

The dose-response relationship of indeloxazine has been characterized across multiple studies, with effective doses ranging from 2-10 mg/kg in rodent models for metabolic effects [1] [5]. Microdialysis studies demonstrate that intraperitoneal administration of indeloxazine at 3 and 10 mg/kg produces dose-dependent increases in extracellular serotonin and norepinephrine in the frontal cortex of freely moving rats [5]. These neurochemical effects align with the metabolic enhancements, suggesting a connection between monoaminergic activation and increased glucose utilization. Interestingly, the effects on cerebral energy metabolism appear to be distinct from those of typical monoamine uptake inhibitors, as selective serotonin or norepinephrine uptake inhibitors do not reproduce indeloxazine's anti-hypoxic effects [4], indicating that its unique properties may arise from the combination of monoaminergic and direct metabolic actions.

Experimental Protocols for Measuring Cerebral Glucose Utilization

²-Deoxyglucose Autoradiography Protocol

The quantitative autoradiographic 2-deoxyglucose method provides a comprehensive approach for measuring local cerebral glucose utilization in response to indeloxazine administration. This technique allows for regional quantification of glucose metabolism at high spatial resolution, making it ideal for detecting the region-specific effects demonstrated by indeloxazine [1]. The protocol outlined below has been optimized for evaluating indeloxazine's effects in rodent models of cerebral ischemia and in normal physiological conditions.

Materials and Equipment:

  • ¹⁴C-labeled 2-deoxyglucose ([¹⁴C]2-DG) or ¹⁸F-labeled 2-deoxyglucose ([¹⁸F]FDG) for higher resolution
  • This compound (prepared in physiological saline)
  • Animal model (typically rats or mice, either normal or with induced cerebral ischemia)
  • Cryostat microtome for brain sectioning
  • Digital autoradiography system or phosphor imager
  • Radiation standards for quantification
  • HPLC system for potential measurement of plasma glucose and drug levels

Procedure:

  • Animal Preparation: Anesthetize animals and surgically implant catheters in femoral arteries and veins for blood sampling, drug administration, and physiological monitoring. Maintain body temperature at 37°C throughout the procedure.
  • Indeloxazine Administration: Administer this compound intravenously or intraperitoneally at predetermined doses (typically 2-10 mg/kg) according to experimental design. Include vehicle-treated controls for comparison.
  • Tracer Injection: At predetermined time points post-drug administration (typically 15-30 minutes), administer a pulse of [¹⁴C]2-DG (40 μCi/100g body weight) via the venous catheter.
  • Blood Sampling: Collect timed arterial blood samples (approximately 25 μL each) at 5-10 second intervals initially, then at progressively longer intervals over 45 minutes post-injection. Centrifuge samples immediately to separate plasma.
  • Tissue Processing: After 45 minutes, euthanize the animal by rapid intravenous pentobarbital administration. Decapitate, remove the brain rapidly, and freeze in isopentane cooled to -45°C. Store at -80°C until sectioning.
  • Sectioning and Exposure: Section frozen brains at 20 μm thickness in a cryostat at -22°C. Collect sections on glass coverslips and expose them to autoradiography film along with calibrated [¹⁴C] standards for 7-10 days.
  • Image Analysis: Digitize autoradiograms and quantify regional optical densities using image analysis software. Convert optical densities to local cerebral glucose utilization rates using the operational equation of the method and the measured plasma [¹⁴C]2-DG and glucose time courses.

This protocol can be modified for dual-label experiments by combining [¹⁴C]2-DG with other techniques, or for pharmacological challenges to investigate interactions between indeloxazine and other neurotransmitter systems.

Ischemia Model and Drug Treatment Protocol

The four-vessel occlusion rat model provides a well-characterized system for evaluating indeloxazine's effects on cerebral glucose metabolism under ischemic conditions. This model produces forebrain ischemia by combining permanent electrocauterization of the vertebral arteries with temporary occlusion of the common carotid arteries, creating a reproducible ischemic insult that allows assessment of both the ischemic core and penumbra regions [1].

Materials and Equipment:

  • Male Wistar or Sprague-Dawley rats (250-300g)
  • This compound (prepared in physiological saline)
  • Surgical equipment for vascular occlusion
  • Physiological monitoring equipment (blood pressure, blood gases, EEG)
  • Equipment for measuring regional cerebral blood flow (optional)

Procedure:

  • Surgical Preparation: Anesthetize rats with halothane or isoflurane. Expose and electrocauterize the vertebral arteries bilaterally through the alar foramina of the first cervical vertebra. Isolate the common carotid arteries with minimal dissection and place loose ligatures for later occlusion.
  • Postoperative Recovery: Allow animals to recover for 24 hours with free access to food and water.
  • Carotid Occlusion: The following day, lightly restrain unanesthetized animals and occlude the common carotid arteries using aneurysm clips or sutures. Monitor for signs of cerebral ischemia (loss of righting reflex, bilateral ptosis).
  • Indeloxazine Administration: Administer this compound (2 mg/kg) or vehicle intraperitoneally once daily beginning immediately after carotid occlusion and continuing for 7 days.
  • Glucose Metabolism Assessment: On day 7, measure cerebral glucose utilization using the 2-DG autoradiography method described in Section 4.1 during the reperfusion phase following 60 minutes of ischemia.
  • Energy Metabolite Analysis: In parallel experiments, measure high-energy phosphates (ATP, ADP, AMP) and total adenine nucleotides in brain regions using HPLC or enzymatic methods to correlate metabolic changes with glucose utilization.

This protocol allows for systematic evaluation of indeloxazine's effects on post-ischemic cerebral glucose metabolism and energy recovery. The model specifically targets the critical ischemic timeframe between 30-60 minutes where indeloxazine has demonstrated particular efficacy in restoring energy metabolism [1].

Data Analysis and Interpretation

Quantitative Analysis of Glucose Utilization

The analysis of cerebral glucose utilization data involves several computational steps to transform autoradiographic images into quantitative metabolic maps. The operational equation of the Sokoloff method integrates the plasma time-activity curve for the tracer with tissue radioactivity measurements to calculate glucose utilization rates. For indeloxazine studies, particular attention should be paid to regions where the drug has demonstrated specific effects, including the hippocampus (particularly CA1 sector), frontal cortex, and thalamic nuclei [1] [4].

Statistical analysis should include group comparisons between indeloxazine-treated and vehicle-treated animals, with appropriate corrections for multiple comparisons given the regional nature of the data. Both absolute glucose utilization rates and normalized values (expressed as percentage of global mean or sham controls) should be reported. The data should be interpreted in the context of indeloxazine's known neurochemical effects, particularly its enhancement of monoaminergic neurotransmission, which may drive increased metabolic activity in specific projection regions. Correlation analyses between glucose utilization and behavioral outcomes or monoamine levels can provide additional insights into functional significance.

Integration with Neurochemical Data

The interpretation of indeloxazine's effects on cerebral glucose utilization is significantly enhanced by parallel neurochemical measurements. Microdialysis studies demonstrate that indeloxazine dose-dependently increases extracellular serotonin and norepinephrine in the frontal cortex [5], providing a neurochemical basis for the observed metabolic enhancements in this region. When designing experiments, consider incorporating simultaneous neurochemical and metabolic measurements or conducting separate but complementary experiments to correlate neurochemical and metabolic effects.

The diagram below illustrates the integrated experimental workflow for studying indeloxazine's effects on cerebral glucose utilization, from animal preparation to data interpretation:

G cluster_1 Animal Preparation cluster_2 Intervention Phase cluster_3 Sample Collection & Processing cluster_4 Data Acquisition cluster_5 Analysis & Interpretation Start Start: Experimental Design A1 Select Animal Model (Normal vs. Ischemic) Start->A1 A2 Surgical Preparation (Catheter implantation) A1->A2 A3 Randomized Group Assignment (Treatment vs. Control) A2->A3 B1 Drug Administration (Indeloxazine 2-10 mg/kg) A3->B1 B2 Tracer Injection ([¹⁴C]2-DG or [¹⁸F]FDG) B1->B2 B3 Physiological Monitoring (Blood gases, EEG, MABP) B2->B3 C1 Timed Blood Sampling (Plasma glucose & radioactivity) B3->C1 C2 Tissue Collection (Rapid brain extraction & freezing) C1->C2 C3 Brain Sectioning (Cryostat sectioning at 20μm) C2->C3 D1 Autoradiography (Film exposure with standards) C3->D1 D2 Image Digitalization (High-resolution scanning) D1->D2 D3 Regional Quantification (ROI analysis of brain regions) D2->D3 E1 Calculate Glucose Utilization (Operational equation method) D3->E1 E2 Statistical Analysis (Group comparisons with corrections) E1->E2 E3 Data Integration (Correlate with neurochemical measures) E2->E3 End Interpret Results & Conclusions E3->End

Diagram 1: Experimental workflow for measuring indeloxazine's effects on cerebral glucose utilization, showing the integrated process from animal preparation to data interpretation.

Troubleshooting and Technical Considerations

Methodological Challenges and Solutions

Several technical challenges may arise when measuring cerebral glucose utilization in indeloxazine studies. The temporal relationship between drug administration and tracer injection requires careful optimization, as indeloxazine's effects on monoamines occur relatively rapidly (within 30-60 minutes), while its effects on energy metabolism may involve longer-term adaptations [1] [5]. For acute studies, administer [¹⁴C]2-DG approximately 30 minutes after indeloxazine injection to capture the peak metabolic response. For chronic studies, maintain regular dosing for at least 7 days with the final administration preceding the metabolic measurement.

The ischemic model presents additional challenges related to reproducibility and variability. Ensure consistent ischemic insult by:

  • Standardizing surgical procedures across operators
  • Monitoring physiological parameters (mean arterial blood pressure, blood gases, glucose)
  • Verifying ischemic efficacy using EEG monitoring or behavioral criteria
  • Excluding animals that do not show characteristic ischemic responses

Plasma metabolite measurements require particular attention to technical details. Process blood samples immediately to prevent glycolysis, which would artificially lower plasma glucose values. For accurate quantification of the lumped constant (a critical parameter in the operational equation), ensure stable plasma glucose levels throughout the experimental period, as significant fluctuations introduce error in glucose utilization calculations.

Validation and Quality Control

Rigorous validation procedures are essential for generating reliable data on indeloxazine's effects on cerebral glucose utilization. Implement the following quality control measures:

Tracer Specificity: Verify that radioactivity in brain tissue represents primarily [¹⁴C]2-DG-6-phosphate rather than other metabolites by separate experiments using chromatographic analysis of brain extracts. This is particularly important when studying drugs like indeloxazine that may influence glucose metabolic pathways.

Model Validation: In ischemia studies, confirm the extent and distribution of ischemic damage in vehicle-treated animals using histopathological methods (e.g., hematoxylin and eosin staining, Fluoro-Jade staining for degenerating neurons). This ensures that the model is producing consistent neuropathology against which indeloxazine's protective effects can be evaluated.

Pharmacokinetic Considerations: Given indeloxazine's extensive metabolism [6], consider measuring plasma drug levels in parallel experiments to correlate metabolic effects with exposure. The rapid decline in parent compound levels (half-life of approximately 0.9 hours) suggests that some effects may be mediated by active metabolites, particularly in chronic dosing paradigms.

Applications in Drug Development Research

Preclinical Evaluation of Cerebral Metabolic Enhancers

The methodologies described for assessing indeloxazine's effects on cerebral glucose utilization provide a comprehensive framework for evaluating novel cerebral metabolic enhancers in drug development. The 2-DG autoradiography technique offers high spatial resolution for detecting region-specific effects, which is particularly valuable for compounds expected to have heterogeneous actions across brain regions. When applied to indeloxazine, this approach revealed its preferential enhancement of glucose metabolism in hippocampus, cortex, and thalamus [1], patterns that might be missed with global metabolic measurements.

These techniques can be extended to comparative drug evaluation, as demonstrated by studies contrasting indeloxazine with other cerebral metabolic enhancers such as piracetam, idebenone, and bifemelane [2]. Such comparisons reveal that while multiple compounds may share anti-hypoxic properties, their effects on learned behavior and monoaminergic function differ substantially, with indeloxazine showing broader effects on central monoaminergic systems [2]. This highlights the importance of complementing metabolic measurements with neurochemical and behavioral assessments to fully characterize a compound's pharmacological profile.

Translational Potential and Clinical Correlations

The experimental approaches used to study indeloxazine have significant translational potential for clinical research. While direct measurement of cerebral glucose utilization in humans requires PET imaging with [¹⁸F]FDG rather than 2-DG autoradiography, the fundamental principles remain comparable. The regional specificity of indeloxazine's effects observed in preclinical models informs target engagement assessments in clinical trials, suggesting that particular attention should be paid to frontal cortical and hippocampal regions in human neuroimaging studies.

The clinical relevance of indeloxazine's effects on cerebral glucose utilization is supported by studies demonstrating accelerated recovery from ischemic stroke in patients treated with the drug [7]. These clinical benefits likely reflect the improved cerebral energy metabolism and enhanced glucose utilization observed in preclinical models. When developing novel compounds with similar mechanisms, consider incorporating translational biomarkers such as clinical neuroimaging to bridge preclinical findings with human therapeutic effects. The enduring effects observed with indeloxazine's (+)-isomer AS1069562, which produces persistent analgesia even after drug discontinuation in models of diabetic neuropathy [8], further suggest that compounds influencing cerebral energy metabolism may have disease-modifying potential beyond symptomatic treatment.

References

Indeloxazine optical isomers separation methodology

Author: Smolecule Technical Support Team. Date: February 2026

Original Resolution Methodology for Indeloxazine

The foundational method for resolving the optical isomers of indeloxazine hydrochloride was established in its original synthesis, which employed a technique called preferential crystallization [1].

  • Key Chemical Insight: The process leveraged the fact that this compound exists in a tautomeric equilibrium in solution with its isomer, 2-[(inden-4-yloxy)-methyl] morpholine hydrochloride. A practical synthetic route was achieved by conducting a preferential crystallization from a methanolic solution of this equilibrium mixture in the presence of a catalytic amount of base [1].
  • Outcome: This process yielded the racemic this compound (YM-08054, (±)-7·HCl), which was subsequently resolved into its individual levo- ((-)-7·HCl) and dextro- ((+)-7·HCl) isomers [1].

Comparative Properties of Resolved Isomers

Following resolution, pharmacological studies revealed significant differences in the activity and potency of the two enantiomers. The table below summarizes these key findings, which underscore the importance of the separation process [2].

Property (-)-Isomer (Levorotatory) (+)-Isomer (Dextrorotatory) Racemate (±)-Indeloxazine
Norepinephrine (NE) Uptake Inhibition Highly potent [2] ~25-30 times less potent [2] Potent, equipotent to (-)-isomer [2]
Serotonin (5-HT) Uptake Inhibition Potent [2] Equipotent to racemate and (-)-isomer [2] Potent [2]
EEG Desynchronization (Cerebral Activating) Equipotent to racemate [2] ~3 times less potent than racemate [2] Reference standard [2]
Recovery from Head Trauma (Mice) Equipotent to racemate [2] ~3 times less potent than racemate [2] Reference standard [2]
Passive Avoidance Learning Facilitated (bell-shaped curve) [2] Facilitated (bell-shaped curve) [2] Facilitated (bell-shaped curve) [2]

Modern Context: Chiral Separation Techniques

While the original method for indeloxazine was preferential crystallization, chiral separation science has advanced significantly. The following workflow illustrates the modern decision-making process for developing a chiral separation protocol, which can be applied to a wide range of compounds. The key is to create a chiral environment where the enantiomers interact differently, allowing for their separation [3].

cluster_1 Step 1: Technique Selection cluster_2 Step 2: Chiral Environment & Selector cluster_3 Step 3: Mechanism & Analysis Start Racemic Mixture A Preparative Chromatography (High purity, lower scalability) Start->A B Crystallization-Based Methods (High scalability, requires specific crystal forms) Start->B C Enantioselective Liquid-Liquid Extraction (ELLE) (Low cost, continuous operation) Start->C D Cyclodextrins (Form host-guest complexes via inclusion or surface binding) A->D F Tartaric Acid Derivatives (Form diastereomeric salts or cocrystals) B->F C->D E Chiral Ionic Liquids (CILs) (Eco-friendly, versatile) C->E G Metal Complexes (e.g., BINAP, used in ELLE) C->G H Diastereomeric Complex Formation via H-bonding, π-π, ion-pairing, van der Waals interactions D->H E->H F->H G->H I Analysis & Validation (HPLC with Chiral Stationary Phases, Capillary Electrophoresis) H->I End Resolved Enantiomers I->End

Workflow Overview:

  • Technique Selection: The choice of method depends on factors like required purity, scale, cost, and the physicochemical properties of the racemate. Preparative-scale chromatography offers high purity but can be costly, while crystallization-based methods are highly scalable but require specific crystal forms (conglomerates). Enantioselective liquid-liquid extraction (ELLE) provides a low-cost, continuous operation option [4].
  • Creating the Chiral Environment: All techniques rely on a Chiral Selector to differentiate between enantiomers. Common selectors include [5] [4] [6]:
    • Cyclodextrins: Cyclic oligosaccharides that form diastereomeric complexes via inclusion or surface binding, driven by hydrophobic interactions, hydrogen bonding, and steric effects.
    • Chiral Ionic Liquids (CILs) & Deep Eutectic Solvents (DES): Emerging as more eco-friendly alternatives.
    • Tartaric Acid Derivatives & Metal Complexes: Often used to form diastereomeric salts or coordination complexes for separation via ELLE or crystallization.
  • Mechanism and Analysis: The selector and enantiomer form transient diastereomeric complexes with different free energies, leading to different distribution coefficients between phases (e.g., mobile/stationary, organic/aqueous) [5]. The separation is typically enthalpy-driven [6]. Analysis and validation are performed using analytical techniques like HPLC with Chiral Stationary Phases (CSPs) or Capillary Electrophoresis (CE) [6] [7].

Application Notes for Research Scientists

  • Start with the Original Method: For work directly with indeloxazine, the preferential crystallization method from methanol with a base catalyst is the documented starting point [1].
  • Leverage Modern Selectors: If developing a new method, consider modern chiral selectors. Phenylcarbamate-β-cyclodextrin-based stationary phases have demonstrated excellent performance in polar organic mode for a wide range of compounds and could be a strong candidate for analytical method development [6].
  • Consider Cocrystal Formation: For APIs that do not readily form salts, chiral resolution via diastereomeric cocrystal formation with an enantiopure coformer (e.g., an amino acid like L-glutamic acid) is a powerful and increasingly popular technique, as demonstrated for ofloxacin [7]. This approach utilizes weaker non-covalent bonds, often making separation simpler.
  • Aim for "Coupling" Strategies: The most significant recent trend involves coupling separation with deracemization processes (where the unwanted enantiomer is racemized in situ). This can theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture [4].

References

Physical and Chemical Properties of Indeloxazine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties for Indeloxazine Hydrochloride:

Property Value / Description Source
Molecular Formula C₁₄H₁₈ClNO₂ [1]
Molecular Weight 267.75 g/mol [1]
Appearance Solid powder [1]
Melting Point 155-156 °C [1]
Boiling Point 401.4 °C at 760 mmHg [1]
Solubility Soluble in DMSO; Not soluble in water [1]
Storage Recommendation -20°C Freezer [1]

Strategies to Address Solubility and Stability

For issues not fully characterized in literature, standard pharmaceutical approaches can be applied. The following diagram outlines a logical workflow for troubleshooting these issues.

Start Start: Poor Solubility/Stability Physical Physical Modifications Start->Physical Chemical Chemical Modifications Start->Chemical Misc Miscellaneous Methods Start->Misc P1 Particle Size Reduction (Micronization/Nanosuspension) Physical->P1 P2 Crystal Habit Modification (Amorphous Forms, Cocrystals) Physical->P2 P3 Solid Dispersions (Carrier: HPMC, PVP) Physical->P3 C1 Salt Formation Chemical->C1 C2 Complexation (e.g., Cyclodextrins) Chemical->C2 M1 Use of Surfactants Misc->M1 M2 Cosolvency Misc->M2 Analyze Analyze Results (HPLC, UV, DSC) P1->Analyze P2->Analyze P3->Analyze C1->Analyze C2->Analyze M1->Analyze M2->Analyze

The table below details the potential strategies mapped in the workflow [2] [3]:

Category Strategy Key Details & Examples
Physical Modifications Particle Size Reduction Increase surface area via micronization (jet mill) or nanosuspension. Does not change equilibrium solubility but enhances dissolution rate [2].
Crystal Habit Modification Utilize more soluble amorphous forms or cocrystallization. Amorphous forms are generally more soluble than crystalline counterparts [4] [2].
Solid Dispersions Disperse drug in inert carrier (e.g., HPMC, PVP) to improve dissolution rate and solubility [2] [3].
Chemical Modifications Salt Formation Common for ionizable drugs to significantly increase solubility. The hydrochloride salt is already used for Indeloxazine [4] [2].
Complexation Use cyclodextrins to form inclusion complexes, enhancing solubility and protecting the drug from degradation [4] [3].
Miscellaneous Methods Use of Surfactants Reduce surface tension and improve drug wetting, especially in liquid formulations. Useful for poorly soluble drugs [4] [2].
Cosolvency Use water-miscible solvents (e.g., glycerol, ethanol) in combination with water to enhance solubility [2].

Experimental Protocols for Investigation

When testing the above strategies, robust analytical techniques are essential for evaluating success and identifying instability.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This classic method is fundamental for measuring a drug's solubility [4] [2].

  • Preparation: Place an excess amount of this compound (more than needed for saturation) into a vial containing your solvent of choice (e.g., buffer at specific pH, water, or a co-solvent system).
  • Agitation: Seal the vials and agitate them in a water bath shaker at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
  • Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a 0.45μm or smaller filter) or centrifugation.
  • Analysis: Dilute the clear supernatant appropriately and analyze the drug concentration using a suitable method such as UV-Visible Spectroscopy [4].
Protocol 2: Forced Degradation Study for Stability Assessment

These studies help identify degradation pathways and products [4] [3].

  • Stress Conditions: Expose the drug substance to various stress conditions:
    • Acidic/Basic Hydrolysis: Heat in 0.1M HCl and 0.1M NaOH at 70°C for 24-48 hours.
    • Oxidative Stress: Treat with 3% hydrogen peroxide at room temperature for 24 hours.
    • Photostability: Expose to UV light (e.g., as per ICH Q1B guidelines).
    • Thermal Stress: Store solid drug at 60°C for 10 days.
  • Analysis: Monitor the samples periodically using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms of stressed samples with a control to identify new peaks (degradation products) and a reduction in the main drug peak [3].
Protocol 3: Thermal Analysis for Physical Stability
  • Procedure: Use Differential Scanning Calorimetry (DSC). Heat a small sample (2-5 mg) of this compound in a sealed pan over a temperature range (e.g., 50°C to 200°C) at a constant rate.
  • Interpretation: The melting point and shape of the endothermic peak can provide information about the drug's crystalline form, purity, and potential interactions with excipients. A sharp melting endotherm at ~155°C would confirm the crystalline nature of the starting material [1] [3].

Frequently Asked Questions (FAQs)

Q1: The solubility of this compound in water is poor. What are my first steps to improve it? Your first steps should involve physical modifications due to their relatively broad applicability. Begin with particle size reduction via micronization to increase the surface area. If that is insufficient, investigate forming amorphous solid dispersions with polymers like HPMC or PVP, which can significantly enhance dissolution rates [2].

Q2: How can I protect this compound from degradation during storage and processing?

  • Control the Environment: Store the powder at -20°C in a tightly closed container [1]. For formulations, use light-resistant packaging (amber glass/bottles) and moisture-proof packaging (containers with desiccants) [3].
  • Formulate with Care: Add antioxidants (e.g., chelators like EDTA) to the formulation to prevent oxidation. Using buffers to maintain an optimal pH can also protect against acid/base-catalyzed hydrolysis [3].
  • Use Protective Carriers: Consider complexing the drug with cyclodextrins, which can shield the molecule from degradation while also improving solubility [4] [3].

Q3: What analytical techniques are critical for monitoring stability? HPLC is the gold standard for quantifying the active ingredient and identifying and tracking the formation of degradation products over time. For physical stability, DSC is essential for characterizing the solid-state form and detecting polymorphic changes. UV Spectrophotometry and Karl Fischer Titration are also valuable for assessing photostability and moisture content, respectively [4] [3].

References

Indeloxazine monoamine depletion reserpine pretreatment effects

Author: Smolecule Technical Support Team. Date: February 2026

Reserpine Pretreatment: Mechanisms & FAQs

Q1: What is the primary mechanism by which reserpine depletes monoamines? Reserpine acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2) [1]. By binding to VMAT2, it prevents the packaging of monoamines (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles. This leaves the neurotransmitters exposed to degradation in the cytoplasm by enzymes like monoamine oxidase, leading to a profound and long-lasting depletion of monoamine stores [1] [2].

Q2: Besides monoamine depletion, what other experimental effects does reserpine have? Research indicates that reserpine's effects extend beyond simple depletion. It can also lead to a secondary reduction in the activity of the neuronal norepinephrine transporter (NET). This effect is non-competitive and requires the presence of catecholamine storage vesicles, suggesting an interplay between vesicular depletion and plasma membrane transporter function [2]. Furthermore, studies in rat models show that reserpine can induce gastric mucosal lesions (GMLs), an effect that appears to be mediated by a central vagal mechanism [3].

Q3: Does reserpine reliably cause depression in humans and animal models? The evidence is conflicting. A 2022 systematic review found that associations between reserpine and depression are inconsistent in human studies [1]. Meanwhile, in rodent models, reserpine is actively used to induce a depressive-like state for the purpose of screening potential antidepressant treatments. This state is characterized by behavioral changes such as reduced mobility and suppressed sucrose consumption [4] [5].

Troubleshooting Reserpine Experiments

Here are common issues and solutions when using reserpine in experimental models.

Problem Potential Causes Recommended Solutions
High mortality or severe toxicity in rodents Dosage is too high [3]. Titrate dose; consider lower range. Single intraperitoneal injections in rats >2 mg/kg carry high risk [3].
Unexpected gastric lesions Known side effect of reserpine, dose-dependent [3]. Use lowest effective dose; lesions typically heal spontaneously within 3 weeks in rats [3].
Variable behavioral results in rodent models Inconsistent dosing, administration routes, or animal age/strain [4] [5]. Standardize protocol (dose, route, time of assessment). Older rats may have different depletion/recovery dynamics [4].
Weak or short-lived monoamine depletion Dosage too low or time between administration and assessment too short [5]. Increase dose within safe range; confirm depletion time-course for your model.

Experimental Protocol: Reserpine-Induced Monoamine Depletion in Rodents

This is a generalized protocol based on common methodologies in the search results for inducing a monoamine-depleted state in rats [3] [5].

  • Animal Model: Adult Sprague-Dawley (SD) or Wistar rats are commonly used.
  • Drug Preparation: Dissolve reserpine in a vehicle of mild acetic acid or dimethyl sulfoxide (DMSO), followed by dilution with sterile saline. A typical final concentration is 0.1–1 mg/mL [5].
  • Dosage and Administration:
    • Low-dose regimen (for behavioral depression models): 0.2–2 mg/kg, administered via intraperitoneal (i.p.) injection [5].
    • High-dose regimen (for rapid and severe depletion): 2–6 mg/kg, i.p. injection [3].
  • Assessment Timeframe:
    • Acute effects (e.g., motor suppression): Behavioral tests like the forced swim test (FST) or open field test (OFT) are typically conducted 18–24 hours post-injection [5].
    • Chronic/sub-acute effects: Some protocols involve repeated, lower-dose injections over several days to build a more gradual phenotype.
  • Validation of Depletion:
    • Behavioral: Significant reduction in locomotor activity and sucrose preference is expected.
    • Biochemical: Post-mortem analysis of brain regions (e.g., striatum, cortex) using High-Performance Liquid Chromatography (HPLC) to quantify monoamine levels.
    • Molecular: qPCR analysis of genes like Tyrosine Hydroxylase (TH) or Brain-Derived Neurotrophic Factor (BDNF) in key brain areas [5].

Critical Safety & Experimental Design Notes

  • Dose Dependency: All effects—therapeutic (antihypertensive) and adverse (GMLs, sedation)—are highly dose-dependent. The dosage required to decrease blood pressure is much lower than that which causes gastric lesions [3].
  • Species and Strain Differences: Be aware that responses can vary. Always consult literature specific to your model.
  • Animal Welfare: Reserpine administration can cause significant discomfort, including akinesia, ptosis, and hypothermia. All experiments must receive ethical approval and include plans for monitoring and mitigating animal distress.

Monoamine Depletion & Recovery Pathway

The following diagram illustrates the core cellular mechanism of reserpine and the subsequent recovery process.

reserpine_pathway Monoamine Monoamine VMAT2 VMAT2 Monoamine->VMAT2  Packaging Vesicle Vesicle VMAT2->Vesicle  Loads Depletion Depletion VMAT2->Depletion  Leads to Recovery Recovery Depletion->Recovery  Requires New  VMAT2 Synthesis Reserpine Reserpine Reserpine->VMAT2  Irreversibly  Inhibits

References

Indeloxazine 5-HT4 receptor antagonist inhibition strategies

Author: Smolecule Technical Support Team. Date: February 2026

Indeloxazine & 5-HT4 Receptor Mechanisms

Indeloxazine hydrochloride is a pharmaceutical compound that was previously used as an antidepressant and cerebral activator. Its key mechanism relevant to the 5-HT4 receptor is its role as a serotonin releasing agent [1].

  • Facilitation of Acetylcholine Release: A pivotal study demonstrated that indeloxazine increases the output of Acetylcholine (ACh) in the rat frontal cortex. This effect was found to be mediated by endogenous serotonin and involved 5-HT4 receptors. The increase in ACh release was significantly reduced when 5-HT4 receptors were blocked by specific antagonists like RS23597 and GR113803 [2]. The table below summarizes the key experimental findings from this study.
Experimental Factor Impact on Indeloxazine-Induced ACh Release
Systemic Indeloxazine (3 and 10 mg/kg, i.p.) Increased cortical ACh and 5-HT output in a dose-dependent manner [2].
Depletion of Serotonin (5-HT) Significantly attenuated the facilitatory effect on ACh release [2].
Depletion of Catecholamines Did not significantly attenuate the effect on ACh release [2].
Local 5-HT4 Receptor Antagonists Significantly inhibited the increase in ACh release [2].
Other Serotonergic Antagonists Did not significantly modify the increase in ACh release [2].
  • Constitutive Receptor Activity: It is important to note that 5-HT4 receptors can exhibit constitutive activity, meaning they can be active even in the absence of their natural ligand, serotonin. This explains how 5-HT4 antagonists can still produce inhibitory effects in experimental preparations where serotonin has been depleted, as they can silence this baseline receptor activity [3].

Research Models & Antagonist Strategies

The search results mention several tools and models used in 5-HT4 receptor research, which are foundational for designing experiments.

  • Key Pharmacological Tools:
    • Agonists: BIMU8 is used for acute and chronic receptor activation in neural studies [4].
    • Antagonists: RS23597-190 and GR113803 are selective 5-HT4 receptor antagonists used to block receptor function [2] [4].
  • Experimental Observations: Studies on neuron-glial networks show that acute blockade of 5-HT4 receptors with RS23597-190 can inhibit calcium activity, reduce network connectivity, and decrease the correlation of calcium signaling between cells [4].

Experimental Workflow & Mechanism

Based on the gathered information, here is a diagram illustrating the core mechanism of indeloxazine and a general experimental strategy for investigating 5-HT4 receptor antagonists.

G cluster_mechanism Indeloxazine Mechanism in Rat Frontal Cortex cluster_inhibition 5-HT4 Antagonist Experimental Strategy Indeloxazine Indeloxazine SERT_NET Serotonin Transporter (SERT) Inhibition Indeloxazine->SERT_NET 5 5 SERT_NET->5 HT_Release Increased Serotonin (5-HT) in Synapse Receptor 5-HT4 Receptor Activation HT_Release->Receptor ACh_Release Facilitated Acetylcholine (ACh) Release Cognitive_Effect Cognitive Enhancement ACh_Release->Cognitive_Effect Receptor->ACh_Release Admin_Antagonist Administer 5-HT4 Antagonist (e.g., RS23597, GR113803) Block_Receptor Antagonist Blocks 5-HT4 Receptor Admin_Antagonist->Block_Receptor Measure_ACh Measure Acetylcholine (ACh) Output (via in vivo microdialysis) Block_Receptor->Measure_ACh Leads to Observe_Effect Observe Inhibition of Indeloxazine's Effect Measure_ACh->Observe_Effect

Troubleshooting Common Experimental Challenges

The following table addresses potential issues that researchers might encounter when studying 5-HT4 receptor antagonists, based on the general principles found in the literature.

Challenge Possible Explanation Suggested Investigation
Antagonist shows effect in serotonin-depleted tissue. Constitutive activity of 5-HT4 receptors [3]. Verify receptor activity in a 5-HT-free model. Use a neutral antagonist to silence constitutive activity.
Lack of effect from a 5-HT4 antagonist. The pathway under study may not be 5-HT4 receptor-dependent. Confirm the involvement of the 5-HT4 receptor by using a selective agonist to see if it mimics the initial effect.
Inconsistent results across tissue types. Varying levels of 5-HT4 receptor expression or different receptor densities [5]. Characterize receptor expression and density in your specific experimental model (e.g., using immunofluorescence).

References

Indeloxazine cerebral ischemia model variability solutions

Author: Smolecule Technical Support Team. Date: February 2026

Indeloxazine: Mechanisms & Experimental Evidence

The table below summarizes the core pharmacological effects of indeloxazine and the key evidence from animal models.

Aspect Detailed Findings & Quantitative Data Experimental Models & Protocols Cited

| Primary Mechanisms of Action | • Cerebral Metabolism Enhancer: Prolongs survival time in anoxic mice [1]. • Monoaminergic Facilitator: Reduces reserpine-induced hypothermia in mice, PGO waves in cats, and caudate spindle activity, indicating enhanced central monoaminergic function [1]. • Neuroprotective: Inhibits the decrease in brain ATP and total adenine nucleotide levels in rats with induced cerebral ischemia [2]. | In Vivo Models: Mice, rats, gerbils, cats [1] [2] | | Key Therapeutic Effects | • Ameliorates Ischemia-Induced Amnesia: 2 mg/kg (i.p.) significantly prolonged latency in a passive avoidance task in gerbils [2]. • Reduces Hippocampal Cell Damage: Shows protective effects on hippocampal CA1 pyramidal cells following transient cerebral ischemia in gerbils [3]. • Analgesic Potential (Isomer): The (+)-isomer, AS1069562, shows analgesic effects in neuropathic pain models, linked to its inhibition of 5-HT and NE reuptake [4]. | Passive Avoidance Task: Latency of step-through measured in gerbils post-ischemia [2]. Histological Analysis: Assessment of pyramidal cell damage in the gerbil hippocampus [3]. | | Distinction from Other Enhancers | Indeloxazine's superior effect on facilitating learned behavior is attributed to its broader facilitatory effects on central monoaminergic systems, unlike other enhancers (e.g., piracetam, idebenone) which showed no significant effect on these systems [1]. | Comparative Study: Effects compared with piracetam, calcium-hopantenate, idebenone, and bifemelane [1]. |

Experimental Protocol Summary

Based on the animal studies, here is a consolidated overview of the methodologies used to investigate indeloxazine.

  • 1. Animal Models of Cerebral Ischemia:

    • Gerbil Model (Unilateral/Bilateral Carotid Artery Occlusion): Used to study the drug's effects on passive avoidance learning and hippocampal CA1 pyramidal cell damage. A common method involves occluding the arteries for 5-10 minutes to induce transient cerebral ischemia [2] [3].
    • Rat Model (Four-Vessel Occlusion): Used for biochemical studies, such as measuring the preservation of brain ATP and total adenine nucleotide levels after ischemia [2].
    • Mouse Model (Anoxia Survival): Decapitation model used to measure the gasping duration as an indicator of the drug's anti-anoxic effect [2].
  • 2. Drug Administration:

    • Dosing: Effective doses reported in the studies are low, often at 2 mg/kg [2].
    • Route: Intraperitoneal (i.p.) injection [2].
    • Regimen: Administration often begins immediately after the surgical induction of ischemia. For behavioral recovery, it may be administered twice daily for 4 days. For biochemical studies, a once-daily regimen for 7 days has been used [2].
  • 3. Outcome Measurements:

    • Behavioral: Passive avoidance task (e.g., step-through latency) to assess learning and memory [1] [2].
    • Biochemical: Measurement of high-energy phosphates (ATP, total adenine nucleotides) in the brain [2].
    • Electrophysiological: Recording of PGO waves and caudate spindle activity to assess central monoaminergic function [1].
    • Histological: Assessment of neuronal damage, particularly in the hippocampal CA1 region [3].

Indeloxazine's Neuroprotective Mechanism

The following diagram maps out the key neuroprotective pathways of indeloxazine, as identified in the research, and how they interconnect.

G Indeloxazine Indeloxazine MonoaminergicFacilitation MonoaminergicFacilitation Indeloxazine->MonoaminergicFacilitation Facilitates EnergyPreservation EnergyPreservation Indeloxazine->EnergyPreservation Improves LearningEnhancement LearningEnhancement MonoaminergicFacilitation->LearningEnhancement Leads to Neuroprotection Neuroprotection MonoaminergicFacilitation->Neuroprotection Contributes to EnergyPreservation->Neuroprotection Directly enables ATP_Reduction ATP_Reduction EnergyPreservation->ATP_Reduction Inhibits Amnesia Amnesia LearningEnhancement->Amnesia Ameliorates CellDamage CellDamage Neuroprotection->CellDamage Reduces Ischemia Ischemia Ischemia->ATP_Reduction Ischemia->Amnesia Ischemia->CellDamage

This diagram illustrates that indeloxazine's protection stems from a dual mechanism: improving cerebral energy metabolism and facilitating monoaminergic systems, which together counteract key ischemic injuries [1] [2].

Key Insights for Experimental Design

Based on the pharmacological data, here are factors to consider when designing or troubleshooting experiments with indeloxazine:

  • Model Selection is Crucial: The drug's efficacy is demonstrated in specific models (gerbil carotid occlusion, rat four-vessel occlusion). Ensure your chosen ischemia model is appropriate for the specific ischemic injury you are studying (e.g., global vs. focal) [2] [5].
  • Focus on Post-Ischemic Recovery: The cited studies show that intervention with indeloxazine after the ischemic event can still be effective. Your protocol should focus on post-ischemic dosing and assessment of recovery [2].
  • Measure Multiple Endpoints: Indeloxazine's effects are multi-faceted. To fully capture its activity, include a combination of behavioral (e.g., passive avoidance), biochemical (e.g., ATP levels), and histological (e.g., CA1 cell survival) outcome measures in your study design [1] [2] [3].
  • Consider the Broader Context: Recent research emphasizes that common stroke comorbidities (hypertension, diabetes) can cause background inflammation and alter the brain's response to ischemia through complex signaling pathways [6]. Using healthy animal models might not fully replicate the clinical scenario.

References

Troubleshooting Guide: Synthesis Yield Optimization

Author: Smolecule Technical Support Team. Date: February 2026

For chemists facing low yields in complex syntheses, the following table outlines common problems and solutions, drawing from general principles and the synthesis of viloxazine hydrochloride [1].

Problem Area Specific Issue Potential Causes Recommended Solutions
Reaction Conditions Low Conversion/High Impurity Sub-optimal solvent, temperature, or catalyst Screen solvents (e.g., MTBE, Toluene, Acetonitrile); Optimize temperature; Use phase-transfer catalysts (e.g., Aliquat 336) [1].
Purification & Crystallization Poor Crystal Form/ Low Purity Incorrect antisolvent or crystallization conditions Recrystallize from specific solvent/antisolvent pairs (e.g., Heptane/Ethyl Acetate); Implement polishing filtration to remove particulates [1].
Intermediate Control Unstable or Impure Intermediates Reactive leaving groups (e.g., epoxide) degrading Control reaction time and temperature for intermediates; Use characterization (HPLC) to confirm intermediate purity before proceeding [1].

Case Study: Key Lessons from Viloxazine Hydrochloride Synthesis

A patent for synthesizing viloxazine hydrochloride highlights strategies to maximize yield and purity of a similar bicyclic morpholine derivative [1]. The following workflow diagram illustrates a simplified version of this optimized process.

G Start Start: 2-Ethoxyphenol A Alkylation with Epichlorohydrin Start->A B Form Epoxide Intermediate A->B C Ring Closure with Aqueous Ammonia B->C D Form Free Base Viloxazine C->D E Salt Formation (HCl in IPA) D->E F Crystallization (Heptane/EtOAc) E->F End Final Product: Viloxazine HCl F->End

The corresponding experimental protocol for this synthesis is as follows:

Experimental Protocol: Optimized Viloxazine Hydrochloride Synthesis [1]
  • Alkylation and Epoxide Formation:

    • Charge 2-ethoxyphenol, epichlorohydrin, and a phase-transfer catalyst (e.g., Aliquat 336) into a reactor.
    • Add a 45% w/w aqueous potassium hydroxide solution gradually while maintaining the temperature below 30°C.
    • Stir the reaction mixture for 12-16 hours after addition is complete.
    • Separate the organic layer and distill under vacuum to obtain the glycidyl ether intermediate.
    • Add this intermediate to a solution of sodium methoxide in methanol. Stir for 2-4 hours to form the epoxide intermediate.
  • Morpholine Ring Closure:

    • Charge the epoxide intermediate into a pressure vessel.
    • Add a 28-30% w/w aqueous ammonia solution. Secure the reactor and heat to 80-90°C for 6-8 hours.
    • After the reaction is complete, cool the mixture and extract the product using a solvent like methyl tert-butyl ether (MTBE).
    • Wash the organic layer with water and concentrate under vacuum to obtain viloxazine free base.
  • Salt Formation and Crystallization:

    • Dissolve the viloxazine free base in isopropanol (IPA).
    • Add a solution of hydrochloric acid in IPA gradually, maintaining the temperature between 20-30°C.
    • Stir the mixture for 1-2 hours to precipitate the salt.
    • Add heptane as an anti-solvent to improve yield and purity.
    • Filter the solid, wash with a mixture of IPA and heptane, and dry under vacuum to obtain high-purity viloxazine hydrochloride.

Frequently Asked Questions

Q1: What analytical methods are critical for monitoring the synthesis? A1: The viloxazine patent relies heavily on High-Performance Liquid Chromatography (HPLC) to track reaction completion, measure impurity levels, and confirm the identity of both intermediates and the final API. Other techniques used for final product characterization include Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the correct crystalline polymorph [1].

Q2: How can I control stereochemistry in the synthesis? A2: While the provided viloxazine synthesis yields a racemic mixture, controlling stereochemistry is often crucial. Consider biocatalytic approaches. For example, the synthesis of another chiral drug intermediate (for Duloxetine) was optimized using a engineered aldo-keto reductase (AKR) to achieve high enantioselectivity (>99% ee) [2]. Screening for stereoselective enzymes or catalysts could be a viable strategy.

Q3: The yield for the ring-closure step is low. What can I do? A3: The ring-closure step is often a critical point. The viloxazine process conducts this step with aqueous ammonia in a sealed pressure vessel at elevated temperature (80-90°C), which helps drive the reaction to completion [1]. Ensure your reaction setup can safely maintain the necessary pressure and temperature. Screening different amine sources and solvents may also be beneficial.

References

Indeloxazine monoamine transporter binding assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Indeloxazine

Indeloxazine hydrochloride is a compound characterized as a cerebral activator and a potential antidepressant. Its primary mechanism of action involves the potent inhibition of both serotonin (SERT) and norepinephrine (NET) transporters [1] [2].

The table below summarizes its binding affinity (Ki values) from a competition assay using rat brain membranes, alongside data from a microdialysis study showing its functional effects in vivo [1] [2].

Assay Type Target Key Finding Experimental Detail
Radioligand Binding (Rat brain membranes) SERT Ki = 22.1 nM [1] [2] Competed against [³H]citalopram
Radioligand Binding (Rat brain membranes) NET Ki = 18.9 nM [1] [2] Competed against [³H]nisoxetine
In vivo Microdialysis (Rat frontal cortex) 5-HT & NE levels Dose-dependent increase [1] [2] Intraperitoneal injection (3 and 10 mg/kg)

One study also noted that indeloxazine significantly enhanced spontaneous [³H]serotonin release from rat cortical synaptosomes at concentrations between 10 and 1000 nM, suggesting a potential secondary mechanism to increase serotonergic activity [2].

Experimental Protocols for Binding Assays

Here are detailed methodologies for key experiments based on the search results, which can be adapted for characterizing compounds like indeloxazine.

Competition Binding Assay to Determine Ki

This protocol is used to determine the affinity of a test compound (like indeloxazine) for a specific transporter [1].

  • 1. Tissue Preparation: Prepare synaptosomal or membrane fractions from the rat cerebral cortex (or other relevant brain regions).
  • 2. Incubation:
    • Add the tissue preparation to incubation tubes.
    • Add a fixed concentration of the radiolabeled ligand (e.g., 1-2 nM [³H]citalopram for SERT or [³H]nisoxetine for NET).
    • Add increasing concentrations of the unlabeled test compound (indeloxazine).
    • Bring all tubes to a consistent volume with an appropriate buffer (e.g., Krebs-HEPES buffer).
    • Incubate the mixture at a defined temperature (e.g., 37°C) for a set time to reach equilibrium.
  • 3. Termination and Filtration: Terminate the reaction by rapid filtration under vacuum through glass-fiber filters (e.g., GF/B) to separate the bound radioligand from the free.
  • 4. Washing and Quantification: Rinse the filters several times with ice-cold buffer to remove non-specifically bound ligand. Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
  • 5. Data Analysis: The resulting data is analyzed using non-linear regression to fit a competition curve. The concentration that inhibits 50% of specific radioligand binding (IC50) is determined and converted to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation [1].
In Vivo Microdialysis to Measure Neurotransmitter Release

This protocol assesses the functional consequence of transporter inhibition in a live animal model [1] [2].

  • 1. Guide Cannula Implantation: Surgically implant a guide cannula into a target brain region (e.g., the frontal cortex) of an anesthetized rat.
  • 2. Probe Insertion and Perfusion: After recovery, insert a microdialysis probe through the guide cannula. Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0 µL/min).
  • 3. Baseline and Drug Administration: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) to establish a stable baseline of extracellular monoamine levels. Administer the test compound (e.g., indeloxazine at 3 and 10 mg/kg, i.p.) and continue sample collection.
  • 4. Sample Analysis: Analyze the dialysate samples for monoamine content (5-HT, NE, DA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
  • 5. Data Normalization: Express the neurotransmitter levels as a percentage of the pre-drug baseline to determine the drug-induced changes.

Optimization & Troubleshooting Guide

The following workflow outlines a systematic approach to developing and troubleshooting a binding assay, incorporating key decision points based on the literature.

Start Start: Define Assay Goal SysSel Assay System Selection Start->SysSel Cell Heterologous Cell Line (e.g., HEK 293) SysSel->Cell Synap Native Tissue (e.g., Synaptosomes) SysSel->Synap Param Optimize Key Parameters Cell->Param Synap->Param Conc Radioligand/ Substrate Concentration Param->Conc Time Incubation Time & Temp Conc->Time Buffer Buffer Composition (e.g., ions) Time->Buffer Val Assay Validation Buffer->Val Ctrl Run Control Experiments (Reference Compounds) Val->Ctrl Compare Compare to Literature & Cross-Validate Ctrl->Compare TS Troubleshooting Compare->TS Var High Inter-/Intra-assay Variability TS->Var Sig Inadequate Signal-to-Noise TS->Sig Sol Verify reagent stability, DMSO concentration, cell/tissue viability. Var->Sol Sig->Sol

Frequently Asked Questions (FAQs)
  • Q1: Why might my results differ from published Ki values for a known inhibitor like indeloxazine?

    • A: As highlighted in comparative studies, different assay platforms can yield variable results [3] [4]. Key factors include:
      • Assay System: Results from transfected cell lines (e.g., HEK 293) can differ from those using native tissue synaptosomes due to variations in transporter density, membrane lipid environment, and absence of auxiliary proteins [3] [4].
      • Cell Line Origin: Even different stocks of the same cell type (HEK 293) stably expressing the transporter, when used in different labs, can produce disparate IC₅₀ values [4].
      • Methodology: Experiments using adherent cells versus cells in suspension can yield different potencies, especially for transporter substrates [4].
  • Q2: How can I improve the reliability and comparability of my binding assay data?

    • A: The most critical step is to include appropriate reference compounds in every experiment [4]. Using a well-characterized inhibitor like indeloxazine or amitriptyline as an internal control allows for normalization of your data and direct comparison with historical data from your lab or the literature. This practice helps account for day-to-day and inter-lab variability [3] [4].
  • Q3: Besides direct binding, how else can I characterize a compound's interaction with monoamine transporters?

    • A: To fully understand the pharmacological profile, complement your binding studies with functional uptake inhibition assays [3] [4]. Furthermore, for a comprehensive view of mechanism, consider:
      • Release Experiments: As shown with indeloxazine, a compound may also enhance neurotransmitter release, which can be measured using pre-loaded radiolabeled transmitter in synaptosomes [2].
      • In vivo Microdialysis: This technique confirms that in vitro findings translate to functional effects in the live brain, demonstrating an increase in extracellular neurotransmitter levels [1] [2].

Key Takeaways for Assay Development

  • Leverage Historical Data: Use established pharmacological profiles, like that of indeloxazine, as a benchmark for your assay validation.
  • System Choice is Critical: Be aware that your choice of expression system (cell line vs. native tissue) will influence your results and should be justified based on your research goals.
  • Controls are Non-Negotiable: Always run reference compounds in parallel to ensure the validity of your assay and enable reliable data comparison.

References

Indeloxazine hydrochloride melting point characterization issues

Author: Smolecule Technical Support Team. Date: February 2026

The Melting Point Characterization Issue

Indeloxazine Hydrochloride is reported to have two distinct melting points, which is a classic indicator of a polymorphic compound (a substance that can exist in multiple crystalline forms) [1].

The table below summarizes the key data for easy comparison:

Melting Point Crystalline Form / Appearance Source
155-156 °C Colorless, acicular crystals from Acetone [1] DrugFuture.com
169-170 °C Pale yellow needles from Methanol [1] DrugFuture.com

The difference in melting points and crystal appearance (color and shape) strongly depends on the solvent used for crystallization, such as methanol or acetone [1]. This variability is a common challenge in the solid-form characterization of active pharmaceutical ingredients (APIs).

Troubleshooting Guide & FAQs

Here are answers to specific questions a researcher might encounter.

Q1: Why am I obtaining different melting points for my this compound batch? A: This is most likely due to polymorphism. The solvent and conditions used for your final crystallization or re-crystallization step are directing the formation of a specific crystalline polymorph, each with its own unique and stable melting point [1]. This is an expected property of the compound, not necessarily an error in your synthesis.

Q2: How can I control or reproduce a specific polymorph? A: Control is achieved by strictly standardizing the crystallization protocol:

  • Solvent Selection: Consistently use the same solvent (e.g., methanol to target the ~169°C form or acetone for the ~155°C form) [1].
  • Crystallization Method: Carefully control the cooling rate, evaporation rate, and temperature.
  • Verification: Use complementary analytical techniques to confirm the solid form, such as X-Ray Powder Diffraction (XRPD), which provides a unique fingerprint for each polymorph, beyond melting point alone.

Q3: What is the basic molecular information for this compound? A:

  • CAS Registry Number: 65043-22-3 [2] [1]
  • Molecular Formula: C₁₄H₁₈ClNO₂ [2] [1]
  • Molecular Weight: 267.75 g/mol [2] [1]
  • IUPAC Name: 2-(3H-inden-4-yloxymethyl)morpholine; hydrochloride [2]

Experimental Workflow for Polymorph Investigation

For a rigorous investigation, you would follow a systematic workflow. The diagram below outlines the key steps and decision points in characterizing and troubleshooting the solid forms of this compound.

PolymorphWorkflow Start Start: MP Discrepancy Step1 Crystallize from Different Solvents Start->Step1 Step2 Measure Melting Points (TGA/DSC) Step1->Step2 Solid Samples Step3 Analyze Crystal Structure (XRPD) Step2->Step3 MP Data Step4 Correlate Data & Identify Polymorphs Step3->Step4 XRPD Patterns Result Result: Defined Polymorph Profile & Conditions Step4->Result

The key to resolving this issue lies in moving beyond melting point alone and employing a suite of solid-state characterization techniques.

Recommended Path Forward

The search results, while confirming the polymorphism issue, are from chemical databases and do not contain the detailed experimental protocols for techniques like XRPD or DSC. To build a complete technical guide, I suggest you:

  • Consult Official Monographs: Search for pharmacopeial standards (like USP or JP) for this compound, if available.
  • Review Patent Literature: Patents often contain highly detailed examples of crystallization processes designed to produce specific, stable polymorphs.
  • Specialized Handbooks: Refer to foundational texts on pharmaceutical solid-state chemistry, such as "Polymorphism in Pharmaceutical Solids" by Brittain, H.G., which provides generalized but exhaustive methodologies.

References

Indeloxazine in vivo microdialysis recovery rate optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Recovery Rate Challenges

In microdialysis, the recovery rate is the ratio of an analyte's concentration in the dialysate to its true concentration in the extracellular fluid [1]. Achieving an accurate rate is critical for calculating true in vivo concentrations.

The main challenge for hydrophobic drugs like indeloxazine is Non-Specific Binding (NSB), where the drug adheres to components of the microdialysis system (tubing, membrane, connectors) instead of reaching the collection vial [1]. This leads to low apparent recovery and inaccurate measurements.

Optimization Strategies & Troubleshooting

You can address NSB and optimize recovery through material selection, system calibration, and operational adjustments.

Optimization Strategy Specific Actions Rationale & Considerations
Material Selection Use fluorinated ethylene propylene (FEP) or polyetheretherketone (PEEK) tubing over standard materials [1]. Minimizes adsorption of hydrophobic compounds.
Test low-binding membranes (e.g., polyethersulfone (PES)) [2]. Membrane material chemistry significantly influences NSB.
System Calibration Employ retrodialysis (in vivo) for calibration [1]. Accounts for in vivo mass transfer resistance; uses the drug itself to measure recovery.
Use internal standard technique for continuous calibration [1]. Useful if a suitable analog for indeloxazine is available.
Perfusate Composition Add protein (e.g., 0.5-1.5% BSA) to perfusate [1]. Competes with drug for binding sites on the apparatus; confirm BSA does not affect indeloxazine chemistry.
Consider minimal amounts of solvents (e.g., 0.01-0.1% DMSO) [1]. Can improve solubility of hydrophobic compounds; requires control for physiological effects.
Operational Parameters Use lower flow rates (e.g., 0.5 µL/min) [1]. Increases diffusion time, improving equilibrium and relative recovery.
Ensure system priming and equilibration before sample collection [1]. Saturates non-specific binding sites to stabilize recovery.

Experimental Protocol: Recovery Calibration via Retrodialysis

This method is widely recommended for determining in vivo recovery [1].

1. Probe Preparation and Priming

  • Flush and prime the entire microdialysis system (tubing, probe) with your perfusate (e.g., aCSF with BSA) to remove air bubbles and initial contaminants.
  • Perfuse the system with the drug-containing solution to pre-saturate binding sites until a stable baseline is achieved.

2. In Vitro Recovery Test

  • Immerse the probe in a solution of indeloxazine in aCSF (or your standard perfusate) with a known concentration (C~known~).
  • Perfuse the system with drug-free perfusate at your chosen flow rate.
  • Collect the dialysate and measure the concentration of indeloxazine (C~out~).
  • Calculate in vitro relative recovery: RR = (C~known~ - C~out~) / C~known~ [1].

3. In Vivo Retrodialysis Calibration

  • After implanting the probe in the target brain region of the animal, perfuse with a solution containing a known concentration of indeloxazine (C~perfusate~).
  • Collect the dialysate and measure the concentration of the drug (C~dialysate~).
  • Calculate the in vivo recovery rate: RR = (C~perfusate~ - C~dialysate~) / C~perfusate~ [1].
  • This RR value is used to calculate the true extracellular concentration: C~ECF~ = C~dialysate~ / RR.

Frequently Asked Questions

Q1: What is the most critical step to ensure accurate recovery rates for hydrophobic drugs? The single most critical step is proper calibration using retrodialysis with the drug itself. Using a pre-determined in vitro recovery value does not account for the complex in vivo environment and will lead to significant errors [1].

Q2: The recovery rate for my probe seems low and unstable. What should I check? Follow this troubleshooting workflow to diagnose the issue:

G start Low/Unstable Recovery mat Check Materials start->mat bind Significant NSB Detected? mat->bind perf Optimize Perfusate (Add BSA, consider solvent) bind->perf Yes flow Adjust Flow Rate (Reduce to 0.5 µL/min) bind->flow No cal Use Correct Calibration Method perf->cal prime Prime & Equilibrate (Saturate binding sites) flow->prime prime->cal

Q3: Can I use a different drug as a reference standard for calibrating indeloxazine recovery? This (internal standard technique) is possible but requires caution [1]. The reference compound must have very similar physicochemical properties (hydrophobicity, molecular size, structure) to indeloxazine to ensure its NSB and diffusion behavior are identical. Finding such a match can be difficult.

Key Workflow for Microdialysis Experiment

A robust microdialysis experiment follows a structured path from setup to data interpretation, as shown below.

G step1 1. System Setup & Calibration detail1 Material Selection (FEP/PEEK tubing) Perfusate Optimization (BSA) In Vitro/Retrodialysis Calibration step1->detail1 step2 2. In Vivo Experiment detail2 Probe Implantation Dialysate Collection at Stable Flow Rate step2->detail2 step3 3. Sample Analysis detail3 UPLC-MS/MS Analysis of Dialysate Samples step3->detail3 step4 4. Data Interpretation detail4 Apply Recovery Rate (RR) Calculate true C_ECF step4->detail4 detail1->detail2 detail2->detail3 detail3->detail4

References

Indeloxazine vs amitriptyline serotonin norepinephrine uptake

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

Feature Indeloxazine Amitriptyline
NET Inhibition (Ki, nM) 18.9 [1] [2] 13.3–63 [3]
SERT Inhibition (Ki, nM) 22.1 [1] [2] 3.13–67 [3]
Primary Mechanism SNRI; enhances spontaneous 5-HT release [2] Broad TCA; multi-receptor antagonism [3] [4] [5]
Receptor Interactions Affinity for 5-HT1A and 5-HT3 receptors [6] Strong antagonism at Muscarinic (M1), Histamine (H1), and alpha-adrenergic receptors [3] [4]
In Vivo Effect (Microdialysis) Dose-dependently increases cortical 5-HT and NE [2] Increases cortical NE; weaker effect on 5-HT [2]

Detailed Experimental Data and Protocols

The quantitative data in the table above is derived from specific, standardized laboratory experiments. Here is a detailed look at the methodologies used to generate this data.

  • Binding Affinity Assays (Ki Values): The key data for indeloxazine was obtained through competitive binding assays on rat brain cortical membranes [1] [2]. In these experiments, the test drug competes with radioactive ligands (e.g., [³H]nisoxetine for NET and [³H]citalopram for SERT) for binding to the uptake sites. The Ki value (inhibition constant) represents the concentration of a drug required to occupy 50% of the receptors at equilibrium; a lower Ki indicates higher potency [1]. The values for amitriptyline were compiled from multiple sources using similar methodologies [3].

  • In Vivo Neurotransmitter Release: The effect on extracellular neurotransmitter levels in the brain was measured using in vivo microdialysis in freely moving rats [2]. This technique involves implanting a small guide cannula into a specific brain region (e.g., the frontal cortex). A probe with a semi-permeable membrane is then inserted, and a physiological solution is perfused through it. Samples of the extracellular fluid are collected at regular intervals before and after drug administration (e.g., intraperitoneal injection of indeloxazine or amitriptyline). The concentrations of 5-HT and NE in these samples are quantified using high-performance liquid chromatography (HPLC). This method directly demonstrates a drug's ability to increase monoamine levels in a living brain [2].

The workflow below illustrates the microdialysis procedure used to gather this critical in vivo data:

G Start Animal Preparation (Guide Cannula Implantation) Probe Microdialysis Probe Insertion Start->Probe Perfusion Perfusate Collection (Baseline and Post-Drug) Probe->Perfusion Analysis Sample Analysis (HPLC) Perfusion->Analysis Data Data Interpretation (Neurotransmitter Level Changes) Analysis->Data

Mechanisms of Action Beyond Reuptake

The distinct clinical and pharmacological profiles of these drugs are further defined by their actions beyond simple reuptake inhibition.

  • Indeloxazine's Additional Mechanisms: Research indicates that indeloxazine also enhances the spontaneous release of serotonin from nerve endings, an effect observed in rat cortical synaptosomes [2]. Furthermore, its antinociceptive (pain-blocking) properties in animal models are linked to its affinity for 5-HT1A and 5-HT3 receptors, suggesting a broader serotonergic mechanism of action [6].

  • Amitriptyline's Multimodal Profile: As a tricyclic antidepressant, amitriptyline has a broad mechanism of action. Its efficacy, particularly in treating chronic pain conditions like fibromyalgia, is attributed not only to SERT/NET inhibition but also to its potent antagonism at muscarinic, histamine H1, and various serotonergic receptors (e.g., 5-HT2A) [3] [5]. This multimodal action contributes to both its therapeutic effects and its well-documented side-effect profile, which includes sedation, dry mouth, and constipation [4] [7].

The diagram below visualizes the primary molecular targets and subsequent neurochemical effects shared by both drugs, as well as their distinct secondary pathways.

G Drug Administration of Indeloxazine or Amitriptyline NET Inhibit Norepinephrine Transporter (NET) Drug->NET SERT Inhibit Serotonin Transporter (SERT) Drug->SERT Indelo Indeloxazine: Enhances 5-HT Release Drug->Indelo Additional Action Ami Amitriptyline: Blocks Muscarinic, H1, 5-HT2A Receptors Drug->Ami Additional Action IncreaseNE Increased Synaptic Norepinephrine NET->IncreaseNE Increase5HT Increased Synaptic Serotonin SERT->Increase5HT Effect Potential Antidepressant and Analgesic Effects IncreaseNE->Effect Increase5HT->Effect

Key Takeaways for Researchers

For drug development professionals, the core distinction lies in the specificity and ancillary properties of these compounds:

  • Indeloxazine presents a relatively focused SNRI profile with unique serotonergic activity via release and receptor interaction, which may be advantageous for specific neurological or pain conditions with a potentially different side-effect profile [2] [6].
  • Amitriptyline is a classic, broad-acting TCA. Its efficacy is attributed to a multimodal pharmacologic profile, but this comes with a significant burden of anticholinergic and sedative side effects, making it a second-line therapy in many cases [3] [4] [7].

References

Indeloxazine hydrochloride citalopram maprotiline comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Comparison: Citalopram vs. Maprotiline

The table below summarizes the findings from two independent double-blind clinical trials that directly compared citalopram and maprotiline in depressed patients [1] [2].

Aspect Citalopram (SSRI) Maprotiline (NRI/Tetracyclic)
Mechanism of Action Highly selective serotonin (5-HT) reuptake inhibitor [1] Selective noradrenaline (NA) reuptake inhibitor [1]
Overall Efficacy No significant difference from maprotiline; approximately 50% response rate in severely ill patients [1]. Similar significant reduction in MADRS scores [2]. No significant difference from citalopram [1] [2].
Common Side Effects Increased sweating, drowsiness, restlessness, headache, nausea [1] [2]. Anticholinergic symptoms: dry mouth, constipation [1] [2]. Also hypotension, somnolence, tremor [2].
Key Differentiators Side effects were mostly reported by non-responders. Serotonin concentration in blood was significantly reduced [1]. Anticholinergic side effects were also reported by responders [1].
Dosing in Trials 40 mg or 60 mg as a single evening dose [2]. 75 mg or 150 mg as a single evening dose [2].

Detailed Experimental Protocols

Here are the methodologies used in the key studies cited:

  • Study Design from [1]: This was a double-blind clinical trial with 29 hospitalized, severely depressed patients. Patients were rated using standard depression scales. Clinical assessments included plasma steady-state levels of the drugs, the Dexamethasone Suppression Test (DST), and analysis of post-probenecid concentrations of 5-HIAA, HVA, and MHPG in lumbar cerebrospinal fluid (CSF). Serotonin levels in blood and thrombocytes were also measured at baseline and after 2 and 4 weeks of treatment.
  • Study Design from [2]: This was a larger, double-blind, multicenter trial involving 96 depressed patients. The trial lasted 6 weeks, with efficacy assessments using the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Clinical Global Impressions (CGI) scale conducted at weeks 0, 1, 2, 4, and 6. Side effects were also recorded at these intervals. The drugs were administered as a single evening dose.

Mechanism of Action Pathway

The following diagram illustrates the distinct primary mechanisms of action of Citalopram and Maprotiline, which lead to their different side effect profiles.

G Start Depressed State Citalopram Citalopram (SSRI) Start->Citalopram Maprotiline Maprotiline (NRI) Start->Maprotiline SERT Blocks Serotonin Transporter (SERT) Citalopram->SERT NET Blocks Norepinephrine Transporter (NET) Maprotiline->NET 5-HT Increase Increased Serotonin in Synaptic Cleft SERT->5-HT Increase NE Increase Increased Norepinephrine in Synaptic Cleft NET->NE Increase Therapeutic Effect 1 Therapeutic Effect: Mood Improvement 5-HT Increase->Therapeutic Effect 1 SE 1 Side Effects: Nausea, Sweating, Restlessness 5-HT Increase->SE 1 Therapeutic Effect 2 Therapeutic Effect: Mood Improvement NE Increase->Therapeutic Effect 2 SE 2 Side Effects: Dry Mouth, Constipation NE Increase->SE 2

Research Status of Indeloxazine Hydrochloride

The search results did not contain specific clinical data for This compound. This lack of information in the current search means I cannot provide a direct comparison of its efficacy and side effects with citalopram and maprotiline.

To find the information you need on indeloxazine, you could:

  • Refine your search on specialized academic databases like PubMed or Embase using terms such as "indeloxazine clinical trial" or "indeloxazine versus."
  • Consult older literature, as the drug may have been more extensively studied in the 1980s or 1990s.

References

Indeloxazine vs typical monoamine uptake inhibitors anti-hypoxic effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below compares the primary mechanisms of indeloxazine and typical monoamine uptake inhibitors, which lead to their differing anti-hypoxic effects.

Feature Indeloxazine Hydrochloride Typical Monoamine Uptake Inhibitors
Monoamine Uptake Inhibition Inhibits both serotonin (5-HT) and norepinephrine (NE) uptake [1] [2]. Vary in selectivity (e.g., selective for 5-HT, NE, or dopamine) [1].
Impact on Cerebral Energy Metabolism Increases brain ATP and glucose levels; enhances cerebral glucose utilization in multiple brain regions [1]. This mechanism is not reported for the typical inhibitors studied [1].
Anti-hypoxic/Anti-ischemic Effect Yes. Potently prolongs survival time in hypoxic mice [1] [3]. Generally No. Selective 5-HT or NE uptake inhibitors showed no anti-hypoxic properties [1].
Proposed Primary Anti-hypoxic Mechanism Facilitation of cerebral energy metabolism, allowing brain cells to maintain function with less oxygen [1] [4]. Relies on increasing synaptic monoamines, which was ineffective in the tested hypoxia models [1].

A key differentiator for indeloxazine is its direct action on the brain's energy systems. Research indicates it increases levels of ATP (the primary cellular energy currency) and glucose in the brain, while also enhancing the rate at which different brain regions use glucose [1]. This boost in energy production and efficiency is considered a major reason why it can protect brain function under low-oxygen conditions, a effect not seen with typical monoamine uptake inhibitors [1].

The following diagram illustrates the distinct pathways through which indeloxazine and typical monoamine uptake inhibitors exert their effects, leading to different outcomes in hypoxia.

Supporting Experimental Data and Protocols

Key Anti-hypoxic Animal Models

Researchers used the following standardized tests to evaluate the efficacy of indeloxazine compared to other drugs [1] [3]:

  • Nitrogen Gas-Induced Anoxia in Mice: Animals are placed in a chamber filled with pure nitrogen, and the time until respiratory arrest (survival time) is measured. A drug that prolongs this time is considered anti-hypoxic.
  • Decapitation-Induced Gasping in Mice: After sudden decapitation, the duration of reflexive gasping is measured. This model is used to assess a compound's ability to protect brain tissue from rapid, complete ischemia (lack of blood flow).
Comparative Experimental Results

The table below summarizes the performance of indeloxazine versus other compounds in the described models.

Drug (Example) Primary Action Effect on Survival Time (Nitrogen Anoxia) Effect on Gasping Duration (Decapitation Ischemia)
Indeloxazine HCl 5-HT & NE uptake inhibitor; Cerebral metabolic enhancer Prolonged [1] [3] Prolonged [1]
Indeloxazine (+)-isomer Serotonin uptake inhibitor Prolonged (3-10 times more potent than the (-)-isomer) [1] Prolonged [1]
Citalopram, Alaproclate Selective Serotonin (5-HT) uptake inhibitor No Effect [1] Not Specified
Maprotiline, Viloxazine Selective Norepinephrine (NE) uptake inhibitor No Effect [1] [3] Not Specified
Amantadine Selective Dopamine uptake inhibitor Shortened [1] Not Specified
Amitriptyline Tricyclic Antidepressant (with anticholinergic action) Shortened [1] Not Specified
Calcium Hopantenate Cerebral Metabolic Enhancer Prolonged [3] Not Specified
Biochemical Evidence

Supporting the behavioral data, biochemical analyses confirmed indeloxazine's unique mechanism. A single administration of indeloxazine in mice led to a significant increase in ATP and glucose levels in the brain without affecting lactate, indicating enhanced energy production [1]. Furthermore, studies in rats showed that indeloxazine elevated local cerebral glucose utilization across 10 different brain regions, including the frontal cortex, demonstrating its ability to boost the brain's fundamental energy consumption [1].

Conclusion for Researchers

For researchers and drug development professionals, the data indicates that indeloxazine represents a distinct class of neuroprotective agent. Its efficacy in anti-hypoxic and anti-ischemic models stems from a dual mechanism that combines monoaminergic modulation with a direct enhancement of cerebral energy metabolism. This contrasts with typical monoamine uptake inhibitors, whose action is confined to the former and proved ineffective in the same models [1]. The failure of selective uptake inhibitors and the success of indeloxazine and another metabolic enhancer (calcium hopantenate) suggest that targeting cerebral energy metabolism is a critical pathway for developing therapies against oxygen deprivation-related brain damage.

References

Indeloxazine acetylcholine release vs other cerebral activators

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms for Acetylcholine Release

The table below compares the primary mechanisms by which indeloxazine and other cerebral activators influence acetylcholine (ACh) release, based on animal studies.

Compound Primary Mechanism for Enhancing Acetylcholine (ACh) Release Key Supporting Experimental Findings

| Indeloxazine | Serotonin (5-HT) release and 5-HT4 receptor activation, leading to enhanced ACh release in the forebrain [1]. | • Enhanced passive learned behavior in rats and ameliorated cerebral ischemia-induced learning disturbances in gerbils [2]. • Facilitation of ACh release in rat frontal cortex was blocked by a 5-HT4 receptor antagonist, but not by a 5-HT3 antagonist [1]. | | Bifemelane | Effects not directly linked to the serotonergic system; tended to correct ischemia-induced changes in dopaminergic and serotonergic systems [3]. | • Showed a tendency to correct abnormal dopamine and serotonin turnover in the brains of ischemic gerbils [3]. • No significant effect on certain learned behaviors or monoaminergic functions (e.g., reserpine-induced hypothermia, PGO waves) that were affected by indeloxazine [2]. | | Idebenone | Primary mechanism for ACh modulation not specified in search results; general cerebral metabolic enhancement [2]. | • Did not significantly affect the central monoaminergic systems in the same studies where indeloxazine showed effects [2]. • Did not correct abnormal dopamine and serotonin turnover in ischemic gerbil brains, unlike bifemelane [3]. |

Experimental Evidence and Protocols

  • Passive Avoidance Performance: This test measures learning and memory. Indeloxazine was shown to improve performance in rats with impaired learning due to scopolamine (a cholinergic antagonist) or cerebral ischemia, suggesting it can overcome cholinergic deficits [1] [2] [4].
  • In Vivo Microdialysis: This technique allows for measuring neurotransmitter levels in the brain of living animals. Studies using this method directly demonstrated that indeloxazine hydrochloride facilitates ACh release in the rat frontal cortex. The use of selective receptor antagonists (e.g., 5-HT4 receptor antagonists) in these experiments confirmed the involvement of the serotonergic system [1].
  • Cerebral Ischemia Models: These models study the effects of reduced blood flow to the brain. In gerbils, cerebral ischemia causes a depletion of brain ACh and disruptions in monoamine systems. The effects of indeloxazine, bifemelane, and idebenone on these changes were compared, revealing their distinct corrective profiles on neurotransmitters [3].

Visualizing the Indirect Pathway of Indeloxazine

The following diagram illustrates the unique, receptor-mediated indirect pathway through which indeloxazine enhances acetylcholine release, contrasting it with a direct cholinergic approach.

G cluster_indeloxazine Indeloxazine Pathway (Indirect) cluster_direct Direct Cholinergic Enhancement Indeloxazine Indeloxazine SRA Serotonin Releasing Action (SRA) Indeloxazine->SRA Initiates Receptor Activation of Postsynaptic 5-HT₄ Receptor SRA->Receptor Increased 5-HT ACh_Neuron Cholinergic Neuron Receptor->ACh_Neuron Stimulates ACh_Release Acetylcholine (ACh) Release in Frontal Cortex ACh_Neuron->ACh_Release Leads to AChEI AChE Inhibitor (e.g., Donepezil) Synapse Cholinergic Synapse AChEI->Synapse Inhibits Enzyme ACh_Effect Increased ACh Availability Synapse->ACh_Effect Preserves ACh Invisible

This diagram highlights that indeloxazine does not directly target cholinergic neurons or enzymes. Instead, it increases serotonin release, which then stimulates postsynaptic 5-HT₄ receptors. The activation of these specific serotonin receptors is what ultimately triggers the enhanced release of acetylcholine [1]. This indirect, receptor-mediated mechanism differs from direct approaches like Acetylcholinesterase (AChE) inhibitors, which work by preventing the breakdown of ACh already in the synapse [5].

Conclusion for Researchers

The experimental data indicates that indeloxazine's ability to enhance acetylcholine release is primarily mediated through its action as a serotonin releasing agent and subsequent 5-HT4 receptor activation. This provides a clear mechanistic distinction from other cerebral activators like idebenone and bifemelane, which either lack this specific serotonergic link or correct neurotransmitter imbalances through a different profile.

This indirect mechanism suggests a potentially different therapeutic profile for modulating cholinergic function, which is a key target for conditions involving cognitive impairment.

References

Indeloxazine antidepressant efficacy forced swim test validation

Author: Smolecule Technical Support Team. Date: February 2026

The Forced Swim Test (FST): Purpose and Methodology

The Forced Swim Test is a standard preclinical behavioral procedure used to screen compounds for potential antidepressant activity and to evaluate depressive-like states in animal models [1].

The core principle involves placing a rodent (rat or mouse) in an inescapable tank filled with water. After initial vigorous activity, the animal typically adopts an immobile posture, interpreted as "behavioral despair" or a passive stress-coping strategy [2] [3]. Antidepressant treatments typically increase active escape-directed behaviors (swimming and climbing) and reduce immobility time [2].

Here is the standard experimental workflow for the mouse Forced Swim Test, based on a detailed protocol [4]:

G Start Start FST Protocol Step1 1. Apparatus Setup (Transparent cylinder, Water 23-25°C, White noise) Start->Step1 Step2 2. Animal Acclimation (1 hour in testing room) Step1->Step2 Step3 3. Video Recording (Start before animal placement) Step2->Step3 Step4 4. Test Session (6-minute swim) Step3->Step4 Step5 5. Animal Removal & Drying (Gentle drying with paper towels) Step4->Step5 Step6 6. Behavior Analysis (Score last 4 minutes only) Step5->Step6 End Data Interpretation Step6->End

Key Methodological Considerations:

  • Apparatus: Transparent Plexiglas cylinders (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom [4].
  • Behavior Scoring: Typically, only the last 4 minutes of a 6-minute test are analyzed. The three primary behaviors are:
    • Immobility: Floating with only minimal movements to keep the head above water.
    • Swimming: Active horizontal movement throughout the tank.
    • Climbing: Active vertical movement, with forepaws against the tank wall [2] [3].
  • Minimizing Stress: Use of white noise to mask sudden sounds and proper drying of animals after the test are crucial for animal welfare and data consistency [4].

Differentiating Antidepressant Mechanisms in the FST

The modified FST can help differentiate between major classes of antidepressants based on the profile of active behaviors, as summarized below:

Antidepressant Class Mechanism of Action Characteristic Behavioral Profile in FST Example Compounds
Serotonergic (SSRIs) Selective Serotonin Reuptake Inhibition Swimming Fluoxetine, Fluvoxamine, Paroxetine [2] [3]
Noradrenergic (TCAs, NRIs) Norepinephrine Reuptake Inhibition Climbing Desipramine, Amitriptyline [2] [3]
Dual-Action (SNRIs) Serotonin & Norepinephrine Reuptake Inhibition ↑ Swimming & ↑ Climbing Venlafaxine [3]

This differentiation is possible because increasing synaptic serotonin preferentially enhances swimming behavior, while increasing norepinephrine preferentially increases climbing behavior [2].

Critical Considerations and Test Limitations

When interpreting FST data, especially for drug validation, several critical factors must be considered:

  • Strain and Species Variability: Significant differences in baseline immobility and drug response exist between different rodent strains (e.g., Wistar Kyoto vs. Sprague-Dawley rats) [2] [1].
  • Environmental and Biological Factors: Water temperature, tank dimensions, time of day, animal age, sex, and body weight can all profoundly influence test outcomes [2].
  • Predictive Validity Debate: A 2021 retrospective analysis concluded that the FST has poor accuracy for identifying novel antidepressants that will be effective in humans. Of 31 compounds tested in the FST that were also investigated in humans, the FST and human results were in clear agreement for only seven (23%) [5].

References

Indeloxazine cerebral metabolic effects vs other enhancers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacology of Cerebral Metabolic Enhancers

The table below synthesizes experimental data from animal studies, highlighting the distinct profile of indeloxazine hydrochloride.

Compound Effects on Learned Behavior Effects on Central Monoaminergic Systems Effects on Brain Energy/Glucose Metabolism Protection Against Anoxia
This compound Enhanced passive avoidance learning in rats; ameliorated cerebral ischemia-induced learning disturbances in gerbils [1] [2]. Reduced reserpine-induced hypothermia in mice, PGO waves in cats, and caudate spindle activity [1]. Facilitated central monoaminergic systems [1]. Slight increase in ATP and total adenine nucleotides; improved glucose metabolism in 4-vessel occlusion rat model [3]. Prolonged survival time in mice [1].
Piracetam No significant effect on the learned behaviors tested [1]. No significant effect on the central monoaminergic functions tested [1]. Information not available in the search results. Prolonged survival time in mice [1].
Calcium Hopantenate No significant effect on learning acquisition [2]. No significant effect on the central monoaminergic functions tested [1]. Information not available in the search results. Prolonged survival time in mice [1].
Idebenone No significant effect on the learned behaviors tested [1]. No significant effect on the central monoaminergic functions tested [1]. Information not available in the search results. Prolonged survival time in mice [1].
Bifemelane No significant effect on the learned behaviors tested [1]. Antagonized reserpine-induced hypothermia; no other significant effects reported [1]. Information not available in the search results. Prolonged survival time in mice [1].
Dihydroergotoxine Improved disturbances of consciousness and EEG in animal models [2]. Information not available in the search results. Information not available in the search results. Information not available in the search results.

Proposed Mechanism of Action and Experimental Workflow

The broader pharmacological profile of indeloxazine is attributed to its dual mechanisms. While many cerebral metabolic enhancers share the ability to protect against anoxic conditions, indeloxazine uniquely facilitates both brain metabolism and central monoaminergic neurotransmission [1]. Its effects on learning and memory are linked to this combined action.

The following diagram illustrates the key pathways and effects identified in the research, and how they were experimentally assessed.

Indeloxazine Indeloxazine SNRI Serotonin & Norepinephrine Reuptake Inhibition (SNRI) Indeloxazine->SNRI Metabolic Enhanced Brain Energy Metabolism Indeloxazine->Metabolic Monoaminergic Facilitated Monoaminergic Neurotransmission SNRI->Monoaminergic Neuroprotection Neuroprotective Effects Metabolic->Neuroprotection Learning Enhanced Learning & Memory Monoaminergic->Learning Exp2 ∙ Reserpine-induced Hypothermia (Mice) Monoaminergic->Exp2 Assessed Exp3 ∙ PGO Waves & Caudate Spindle (Cats) Monoaminergic->Exp3 Assessed Exp1 ∙ Passive/Active Avoidance & Maze Learning (Rats) Learning->Exp1 Assessed Exp4 ∙ Four-Vessel Occlusion (Rats) Neuroprotection->Exp4 Assessed Exp5 ∙ Anoxia Survival Time (Mice) Neuroprotection->Exp5 Assessed Experimental Key Experimental Models:

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the key methodologies cited in the search results.

  • Learning and Behavior (Passive Avoidance): This test assesses memory retention. Rats learn to avoid a compartment where they previously received a foot shock. Indeloxazine was shown to enhance the acquisition of this learned behavior, with performance compared to control groups and other enhancers like piracetam [1] [2].
  • Monoaminergic Function (Reserpine-induced Hypothermia): Mice were pretreated with reserpine, which depletes monoamines and causes hypothermia. The ability of indeloxazine to antagonize this hypothermia was used as an indicator of its facilitatory effect on central monoaminergic systems [1].
  • Brain Energy Metabolism (Four-Vessel Occlusion): This model induces transient global cerebral ischemia in rats. Researchers measured levels of ATP, total adenine nucleotides, and glucose metabolism (using 14C-2-deoxyglucose) in the brain after recirculation. Indeloxazine was administered for one week prior, showing slight but significant improvements in these metabolic parameters compared to the non-treated ischemic group [3].
  • Neuroprotection (Anoxia Survival): The study evaluated the time until death in mice subjected to a hypoxic environment. Indeloxazine and all other tested cerebral metabolic enhancers (piracetam, calcium hopantenate, etc.) were found to significantly prolong survival time [1].

Future Research Directions on Indeloxazine Analogs

Later research on AS1069562, the (+)-isomer of indeloxazine, revealed potential beyond cerebrovascular disease. This compound:

  • Functions as a potent Serotonin and Norepinephrine Reuptake Inhibitor (SNRI), similar to the established drug duloxetine [4] [5].
  • Demonstrates persistent analgesic effects in a rat model of diabetic neuropathy, continuing even after the drug was discontinued. This was linked to its ability to restore levels of neurotrophic factors (IGF-1, FGF-2) and reverse slowed nerve conduction velocity, effects not seen with duloxetine [4]. This suggests a potential "curative-like" mechanism beyond symptomatic relief.

References

Experimental Methods for Validating Indeloxazine's SNRI Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core experimental protocols that have been used to establish indeloxazine's pharmacological profile.

Method Key Experimental Findings Implication for Indeloxazine

| In Vitro Binding & Uptake Assays [1] [2] | • Binding Affinity: Showed high affinity for SERT ((K_i): 22.1 nM) and NET ((K_i): 18.9 nM) in rat cortical membranes. [1]Uptake Inhibition: Inhibited reuptake of [³H]serotonin and [³H]norepinephrine in cellular assays. [2] | Directly demonstrates potent and balanced dual inhibition of serotonin and norepinephrine transporters. | | In Vivo Microdialysis [1] | • Increased Extracellular Levels: Intraperitoneal administration (3 and 10 mg/kg) dose-dependently increased extracellular 5-HT and NE in the frontal cortex of freely moving rats. [1] | Confirms that reuptake inhibition by indeloxazine translates to increased neurotransmitter availability in the brain. | | Ex Vivo Neurochemical Analysis [2] | • Altered Metabolite Ratios: Increased the turnover of 5-HT and NE in the spinal cord, as shown by changes in metabolite-to-parent ratios (5-HIAA/5-HT and MHPG/NE). [2] | Suggests that the drug enhances the functional activity of serotonergic and noradrenergic systems. |

SNRI vs. Serotonin Releasing Agent (SRA)

It is crucial to distinguish between reuptake inhibitors and releasing agents, as they have fundamentally different mechanisms of action.

  • Serotonin and Norepinephrine Reuptake Inhibitor (SNRI): This class of drugs, which includes duloxetine, blocks the transporter proteins (SERT/NET) responsible for removing serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This indirectly increases neurotransmitter levels in the synapse. [3] [4] The experimental data for indeloxazine consistently aligns with this SNRI profile. [1] [2]

  • Serotonin Releasing Agent (SRA): This class, which includes fenfluramine, acts as a substrate for the transporter proteins. They are taken up into the presynaptic neuron and force the reverse transport of neurotransmitters out of synaptic vesicles and into the synapse, causing a direct and often massive release. [5] [6] The available evidence does not support this mechanism for indeloxazine.

The diagram below illustrates this key mechanistic difference.

cluster_snri SNRI Mechanism (e.g., Indeloxazine) cluster_sra SRA Mechanism (e.g., Fenfluramine) Presynaptic Presynaptic Neuron SERT_SNRI SERT/NET SERT_SRA SERT Synapse Synaptic Cleft Postsynaptic Postsynaptic Neuron SNRI SNRI Molecule SNRI->SERT_SNRI Blocks 5 5 HT_SNRI 5-HT/NE HT_SNRI->SERT_SNRI Reuptake Inhibited SRA SRA Molecule SRA->SERT_SRA Enters via Vesicle Vesicle SRA->Vesicle Reverses Transport Vesicle->5 HT_SRA Releases HT_SRA->SERT_SRA Forced Efflux

Key Experimental Workflow

The primary methodology for validating a drug's reuptake inhibitor profile involves a combination of in vitro and in vivo techniques, as applied to indeloxazine. The following chart outlines this established workflow.

Start 1. In Vitro Binding/Uptake Assays A 2. In Vivo Microdialysis Start->A Confirms target engagement B 3. Ex Vivo Tissue Analysis A->B Confirms functional neurochemical effect C 4. Behavioral Correlation B->C Links mechanism to physiological outcome Conclusion Validated SNRI Profile C->Conclusion

Limitations and Research Note

The existing body of research on indeloxazine's mechanism, while consistent, relies on studies that are now several decades old [1] [7]. The most recent research focuses on its positive isomer, AS1069562, which is also characterized as an SNRI. [3] [2]

For the most current methodologies in this field, researchers are now employing advanced techniques like machine learning-based QSAR models to predict the activity of new compounds at serotonin and norepinephrine transporters. [8]

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

267.1026065 Da

Monoisotopic Mass

267.1026065 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15QZ6NE84E

Related CAS

60929-23-9 (Parent)

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Wikipedia

Indeloxazine hydrochloride

Dates

Last modified: 08-15-2023
1: Murai N, Fushiki H, Honda S, Murakami Y, Iwashita A, Irie M, Tamura S, Nagakura Y, Aoki T. Relationship between serotonin transporter occupancies and analgesic effects of AS1069562, the (+)-isomer of indeloxazine, and duloxetine in reserpine-induced myalgia rats. Neuroscience. 2015 Mar 19;289:262-9. doi: 10.1016/j.neuroscience.2014.12.065. Epub 2015 Jan 13. PubMed PMID: 25595980.
2: Murai N, Takeshita N, Nishigaki F, Irie M, Tamura S, Aoki T, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, exerts analgesic effects in rat models of nociceptive pain. Neurol Res. 2015 Jun;37(6):525-30. doi: 10.1179/1743132815Y.0000000007. Epub 2015 Jan 16. PubMed PMID: 25591424.
3: Murai N, Tsukamoto M, Tamura S, Aoki T, Matsuoka N. Antinociceptive effects of AS1069562, the (+)-isomer of indeloxazine, on spinal hypersensitivity induced by intrathecal injection of prostaglandin in mice: comparison with duloxetine and amitriptyline. Eur J Pharmacol. 2014 Jun 15;733:54-61. doi: 10.1016/j.ejphar.2014.03.038. Epub 2014 Apr 1. PubMed PMID: 24704374.
4: Murai N, Aoki T, Tamura S, Sekizawa T, Kakimoto S, Tsukamoto M, Oe T, Enomoto R, Hamakawa N, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, exerts analgesic effects in a rat model of neuropathic pain with unique characteristics in spinal monoamine turnover. J Pharmacol Exp Ther. 2014 Mar;348(3):372-82. doi: 10.1124/jpet.113.208686. Epub 2013 Dec 12. PubMed PMID: 24338505.
5: Murai N, Aoki T, Tamura S, Yamamoto H, Hamakawa N, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, but not duloxetine has a curative-like analgesic effect in a rat model of streptozotocin-induced diabetic neuropathy. Neuropharmacology. 2014 Apr;79:10-6. doi: 10.1016/j.neuropharm.2013.10.030. Epub 2013 Nov 6. PubMed PMID: 24211301.
6: Yamaguchi T, Ohyama M, Suzuki M, Ozawa Y, Hatanaka K, Hidaka K, Yamamoto M. Neurochemical and behavioral characterization of potential antidepressant properties of indeloxazine hydrochloride. Neuropharmacology. 1998 Sep;37(9):1169-76. PubMed PMID: 9833647.
7: Yamaguchi T, Suzuki M, Yamamoto M. Facilitation of acetylcholine release in rat frontal cortex by indeloxazine hydrochloride: involvement of endogenous serotonin and 5-HT4 receptors. Naunyn Schmiedebergs Arch Pharmacol. 1997 Dec;356(6):712-20. PubMed PMID: 9453456.
8: Kimura K, Ezoe K, Yokozeki H, Katayama I, Nishioka K. A case of eosinophilic pustular folliculitis (Ofuji's disease) induced by patch and challenge tests with indeloxazine hydrochloride. J Dermatol. 1996 Jul;23(7):479-83. PubMed PMID: 8772029.
9: Yamaguchi T, Ozawa Y, Suzuki M, Yamamoto M, Nakamura T, Yamaura A. Indeloxazine hydrochloride improves impairment of passive avoidance performance after fluid percussion brain injury in rats. Neuropharmacology. 1996 Mar;35(3):329-36. PubMed PMID: 8783208.
10: Horita H, Kumamoto Y, Satoh Y, Suzuki N, Wada H, Shibuya A, Adachi H, Kurohata T, Tsukamoto T. [The preventive effect of indeloxazine hydrochloride to the sexual dysfunction caused by anti-androgenergic agent (allylestrenol)]. Nihon Hinyokika Gakkai Zasshi. 1995 May;86(5):1044-50. Japanese. PubMed PMID: 7541089.
11: Minami M, Arai H, Takahashi T, Kimura M, Noguchi I, Suzuki T, Inoue R. A preliminary study on plasma concentrations of bifemelane, indeloxazine and propentofylline in aged patients with organic brain disorders. Prog Neuropsychopharmacol Biol Psychiatry. 1995 Jan;19(1):59-64. PubMed PMID: 7708932.
12: Yamamoto M, Takahashi K, Ohyama M, Sasamata M, Yatsugi S, Okada M, Endoh H. Possible involvement of central cholinergic system in ameliorating effects of indeloxazine, a cerebral activator, on disturbance of learning behavior in rats. Prog Neuropsychopharmacol Biol Psychiatry. 1994 May;18(3):603-13. PubMed PMID: 8078992.
13: Yamamoto M, Ooyama M, Ozawa Y, Okada M, Tada S, Yamaguchi T, Endo H. Effects of indeloxazine hydrochloride, a cerebral activator, on passive avoidance learning impaired by disruption of cholinergic transmission in rats. Neuropharmacology. 1993 Jul;32(7):695-701. PubMed PMID: 8395664.
14: Shimizu-Sasamata M, Terai M, Harada M, Yamamoto M. Anti-hypoxic and anti-ischemic actions of indeloxazine hydrochloride and its optical isomers: possible involvement of cerebral energy metabolism. Arch Int Pharmacodyn Ther. 1993 Jul-Aug;324:33-46. PubMed PMID: 8297184.
15: Nakamura J, Anraku T, Shirouzu M, Iwashita Y, Nakazawa Y. Effects of indeloxazine HCl on kindled amygdaloid seizures in rats: comparison with the effects of phenytoin, diazepam, ethanol, and imipramine. Pharmacol Biochem Behav. 1993 Jun;45(2):445-50. PubMed PMID: 8327550.
16: Shimizu-Sasamata M, Yamamoto M, Harada M. Cerebral activating properties of indeloxazine HCl and its optical isomers. Pharmacol Biochem Behav. 1993 Jun;45(2):335-41. PubMed PMID: 8327539.
17: Kano T, Katayama Y, Miyazaki S, Kinoshita K, Kawamata T, Tsubokawa T. Effects of indeloxazine on hippocampal CA1 pyramidal cell damage following transient cerebral ischemia in the gerbil. Neuropharmacology. 1993 Mar;32(3):307-10. PubMed PMID: 8474628.
18: Haba K, Ogawa N, Asanuma M, Hirata H, Mori A. Comparison of the effects of bifemelane hydrochloride, idebenone and indeloxazine hydrochloride on ischemia-induced changes in brain monoamines and their metabolites in gerbils. J Neural Transm Gen Sect. 1992;88(3):187-98. PubMed PMID: 1384558.
19: Shimizu-Sasamata M, Yamamoto M, Okada M, Yamaguchi T, Tamura A. Effects of indeloxazine hydrochloride on behavioral and biochemical changes in the chronic phase of focal cerebral ischemia in rats. Arch Int Pharmacodyn Ther. 1991 Nov-Dec;314:74-89. PubMed PMID: 1824190.
20: Kajimura N, Mizuki Y, Kai S, Suetsugi M, Sekimoto M, Fujii S, Yamada M, Yamadera H, Okuma T. Effects of indeloxazine hydrochloride on sleep in normal humans. Methods Find Exp Clin Pharmacol. 1991 Mar;13(2):139-45. PubMed PMID: 2072811.

Explore Compound Types